molecular formula C12H18ClNO B1377304 N-(2-phenylethyl)oxolan-3-amine hydrochloride CAS No. 1375989-93-7

N-(2-phenylethyl)oxolan-3-amine hydrochloride

Cat. No.: B1377304
CAS No.: 1375989-93-7
M. Wt: 227.73 g/mol
InChI Key: BTSMALLDUVENEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)oxolan-3-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-phenylethyl)oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSMALLDUVENEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Substituted Tetrahydrofuran-3-Amines: A Comparative Study of N-Phenethyl and N-Benzyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties and synthetic accessibility make it an attractive core for the development of novel therapeutic agents.[3] This guide provides an in-depth technical analysis of two key N-substituted derivatives of the tetrahydrofuran-3-amine core: N-(2-phenylethyl)oxolan-3-amine and N-benzyltetrahydrofuran-3-amine. While specific data on these exact molecules are sparse, this document leverages established principles of organic synthesis and medicinal chemistry to present a comparative framework for their preparation, characterization, and potential applications. We will explore the nuances of synthetic strategies, delve into the predicted physicochemical and metabolic differences imparted by the N-phenethyl versus the N-benzyl substituent, and provide detailed, actionable protocols for their synthesis via reductive amination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the tetrahydrofuran-3-amine scaffold in their discovery programs.

Introduction: The Tetrahydrofuran-3-Amine Scaffold in Drug Discovery

The tetrahydrofuran motif is a five-membered cyclic ether that is a common structural feature in a wide range of biologically active compounds.[1] Its inclusion in a molecule can influence solubility, metabolic stability, and receptor-binding interactions. The introduction of an amine functionality at the 3-position of the THF ring creates a versatile scaffold, tetrahydrofuran-3-amine, which serves as a valuable building block for generating libraries of compounds with diverse pharmacological profiles.

The N-substituent on the amine plays a critical role in defining the biological activity of the final compound. The choice between an N-phenethyl and an N-benzyl group, while seemingly subtle, can have profound effects on a molecule's properties. The N-benzyl group introduces a phenyl ring directly attached to the nitrogen via a methylene linker, while the N-phenethyl group adds an additional carbon to this linker. This seemingly minor structural modification can significantly alter the compound's flexibility, lipophilicity, and metabolic fate.[4]

This guide will use N-(2-phenylethyl)oxolan-3-amine and N-benzyltetrahydrofuran-3-amine as case studies to illustrate these differences and provide a comprehensive understanding of the N-substituted tetrahydrofuran-3-amine chemical space.

Synthesis of N-Substituted Tetrahydrofuran-3-Amines

The most direct and widely applicable method for the synthesis of N-substituted tetrahydrofuran-3-amines is the reductive amination of tetrahydrofuran-3-one.[5][6] This one-pot reaction involves the condensation of the ketone with a primary amine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

General Reaction Scheme

The general synthetic pathway is depicted below:

G ketone Tetrahydrofuran-3-one intermediate Iminium Ion Intermediate ketone->intermediate + Amine - H₂O amine R-NH₂ (Phenethylamine or Benzylamine) amine->intermediate product N-Substituted Tetrahydrofuran-3-amine intermediate->product + Reducing Agent reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate

Caption: General workflow for reductive amination.

Key Experimental Considerations
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[7] It is mild, selective for iminium ions over ketones, and does not reduce other sensitive functional groups. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[7]

  • pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions. The addition of a small amount of acetic acid can catalyze the reaction, particularly with less reactive ketones or amines.

Detailed Experimental Protocols
2.3.1. Synthesis of N-benzyltetrahydrofuran-3-amine

Materials:

  • Tetrahydrofuran-3-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a solution of tetrahydrofuran-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyltetrahydrofuran-3-amine.[8]

2.3.2. Synthesis of N-(2-phenylethyl)oxolan-3-amine

Materials:

  • Tetrahydrofuran-3-one

  • 2-Phenylethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Follow the same procedure as for N-benzyltetrahydrofuran-3-amine, substituting 2-phenylethylamine (1.1 eq) for benzylamine.

Comparative Analysis: N-Phenethyl vs. N-Benzyl Substituents

The choice between a phenethyl and a benzyl substituent can significantly impact the physicochemical and pharmacological properties of the resulting molecule.

Physicochemical Properties
PropertyN-benzyltetrahydrofuran-3-amineN-(2-phenylethyl)oxolan-3-amineRationale
Molecular Weight 177.25 g/mol [8]191.27 g/mol Addition of a -CH₂- group.
Predicted LogP LowerHigherIncreased carbon count leads to higher lipophilicity.
Basicity (pKa of conjugate acid) Predicted to be slightly more basicPredicted to be slightly less basicThe electron-withdrawing inductive effect of the phenyl ring is more pronounced in the benzyl derivative due to closer proximity to the nitrogen.[9]
Flexibility More constrainedMore flexibleThe additional C-C single bond in the phenethyl group allows for more conformational freedom.
Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in drug development. The N-benzyl and N-phenethyl groups are susceptible to different metabolic pathways.

  • N-dealkylation: Both N-benzyl and N-phenethyl groups can be removed by cytochrome P450 enzymes through N-dealkylation. The rate of this process can be influenced by the steric and electronic environment around the nitrogen atom.

  • Oxidation: The benzylic position of the N-benzyl group is susceptible to oxidation to form a carbinolamine intermediate, which can then lead to dealkylation. The N-phenethyl group can undergo oxidation at the benzylic and other positions of the ethyl linker.

G cluster_0 N-Benzyl Metabolism cluster_1 N-Phenethyl Metabolism N-Benzyl N-Benzyl Carbinolamine Carbinolamine N-Benzyl->Carbinolamine CYP450 Oxidation Dealkylation Dealkylation Carbinolamine->Dealkylation N-Phenethyl N-Phenethyl Oxidation at Cα Oxidation at Cα N-Phenethyl->Oxidation at Cα Oxidation at Cβ Oxidation at Cβ N-Phenethyl->Oxidation at Cβ Oxidation at Cα->Dealkylation

Caption: Potential metabolic pathways.

Pharmacological Implications

The structural differences between the N-benzyl and N-phenethyl substituents can lead to distinct pharmacological profiles.

  • Receptor Binding: The increased flexibility of the N-phenethyl group may allow for optimal interactions with a receptor binding pocket that the more rigid N-benzyl group cannot achieve. Conversely, the constrained nature of the N-benzyl group might be advantageous for binding to a more defined pocket.

  • Selectivity: The subtle changes in shape and electronics can influence the selectivity of a compound for different receptor subtypes. For example, in the context of opioid receptors, N-phenethyl substitution has been shown to convert selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists.[4]

Characterization Techniques

A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecules. Key signals to identify include the protons and carbons of the tetrahydrofuran ring and the N-substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the secondary amine.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion and Future Directions

N-(2-phenylethyl)oxolan-3-amine and N-benzyltetrahydrofuran-3-amine represent two fundamental variations of the N-substituted tetrahydrofuran-3-amine scaffold. This guide has provided a comprehensive overview of their synthesis, a comparative analysis of their key properties, and detailed experimental protocols. The choice between these two substituents can have a significant impact on the resulting molecule's physicochemical properties, metabolic stability, and pharmacological activity.

Future research in this area could focus on:

  • Expanding the N-substituent library: Synthesizing and evaluating a broader range of N-substituted tetrahydrofuran-3-amines to build a more comprehensive structure-activity relationship (SAR) understanding.

  • Chiral synthesis: Developing stereoselective syntheses to access enantiomerically pure N-substituted tetrahydrofuran-3-amines, as different enantiomers often exhibit distinct pharmacological profiles.

  • Biological evaluation: Screening these compounds against a variety of biological targets to identify novel therapeutic applications for this versatile scaffold.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the chemical space of N-substituted tetrahydrofuran-3-amines and unlock their potential for the development of new and improved therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Synthesis.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC.
  • Organic Syntheses Procedure. (n.d.).
  • Paradisi, F. (2024). Green Chemistry. BORIS Portal.
  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Chemical Properties of N-Benzyl-2-phenethylamine (CAS 3647-71-0). (n.d.). Cheméo.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.
  • Kandinska, M. I., Kozekov, I. D., & Palamareva, M. D. (2006). Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PubMed.
  • N-benzyl-1-phenylethylamine | C15H17N | CID 519427. (n.d.). PubChem.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • (PDF) Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence. (n.d.). ResearchGate.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.
  • Pharmacological Significance of Synthetic Heterocycles Scaffold: A Review. (n.d.).
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery.
  • N-benzyltetrahydrofuran-3-amine 95% | CAS: 162851-40-3. (2026). AChemBlock.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI.
  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.).
  • (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. (2026). ResearchGate.
  • Pharmacological significance of the furan scaffold in drug discovery. (n.d.). Benchchem.
  • N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. (n.d.). PMC.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • Kareem, A. (2020). Amines: Naming and Physical Properties. Al-Mustansiriyah University.
  • Custom Amine Synthesis Services. (n.d.). BOC Sciences.
  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (n.d.). PMC.
  • Comparing acidic strengths between benzylammonium ion and phenol. (2021).
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioi. (n.d.). ScienceOpen.
  • Synthesis of (+)-N-(1-phenylethyl)acetamide. (n.d.). PrepChem.com.
  • WO2010058206A1 - Method for making phenylethylamine compounds. (n.d.). Google Patents.
  • In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (n.d.). springermedizin.de.

Sources

Chemical synonyms for N-(2-phenylethyl)oxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature, Identification, and Analysis of N-(2-phenylethyl)oxolan-3-amine hydrochloride

Introduction

In the landscape of drug discovery and chemical research, precise molecular identification is the bedrock of reproducible science. The compound this compound, a substituted amine derivative, serves as an excellent case study for the critical importance of unambiguous nomenclature. While seemingly straightforward, its name represents a specific constitution and connectivity that can be easily confused with various structural isomers and related analogs.

This guide moves beyond a simple list of synonyms. For a molecule of this specificity, which is not a widely commercialized product, a list of established "common names" is often non-existent. Instead, this document provides a comprehensive framework for its identification. As a senior application scientist, the goal is to equip researchers with the tools to name, synthesize, and, most importantly, analytically verify this compound with confidence. We will deconstruct its chemical name, explore systematic identifiers, differentiate it from related molecules, and outline the synthetic and analytical methodologies required to ensure its structural integrity.

Section 1: Deconstructing the Core Chemical Identity

The foundation of identifying any chemical entity lies in understanding its systematic name and the structure it represents.

Systematic IUPAC Name Analysis

The name This compound precisely describes the molecular architecture:

  • oxolan-3-amine : This is the parent structure. "Oxolane" is the IUPAC preferred name for a five-membered saturated heterocyclic ether, more commonly known as tetrahydrofuran (THF). The "-3-amine" suffix indicates that an amino group (-NH₂) is attached to the 3rd carbon of the oxolane ring.

  • N-(2-phenylethyl) : This prefix indicates that a 2-phenylethyl group (-CH₂CH₂C₆H₅) is substituted onto the nitrogen atom of the parent amine.

  • hydrochloride : This denotes that the molecule is present as a hydrochloride salt. The basic amine group has been protonated by hydrochloric acid (HCl) to form a positively charged ammonium ion, with chloride (Cl⁻) as the counter-ion. This salt form typically enhances water solubility and crystalline stability, which is advantageous for handling and formulation.[1]

Key Chemical Identifiers

For a compound that may lack a dedicated CAS Registry Number due to its novelty or limited commercial availability, other systematic identifiers are crucial for database searches and unambiguous communication.

Identifier TypeValueDescription
IUPAC Name N-(2-phenylethyl)oxolan-3-amine;hydrochlorideThe systematic name based on IUPAC nomenclature rules.
Alternative Name N-(tetrahydrofuran-3-yl)-2-phenylethanamine hydrochlorideNaming the compound as a substituted phenethylamine. Phenethylamine is a common scaffold in medicinal chemistry.[2]
Molecular Formula C₁₂H₁₈ClNODerived by counting the atoms in the structure.
Molecular Weight 227.73 g/mol The sum of the atomic weights of all atoms in the formula.
Canonical SMILES C1C(OC1)NCCc2ccccc2.ClA line notation for encoding molecular structures.
InChI InChI=1S/C12H17NO.ClH/c14-10-6-11-15-12(10)9-8-13-7-5-4-2-1-3-4;/h1-5,10,13H,6-9,11-12,14H2;1HThe IUPAC International Chemical Identifier, a non-proprietary standard.
InChIKey YZYXPGHZYQLXOL-UHFFFAOYSA-NA hashed, fixed-length version of the InChI for database lookups.

Section 2: Distinguishing from Structural Isomers and Analogs

A primary challenge in sourcing or synthesizing N-(2-phenylethyl)oxolan-3-amine is the existence of numerous isomers where the same atoms are connected differently. Initial database searches often yield these related, but distinct, molecules. Understanding these differences is critical to avoid costly errors in research.

G cluster_target Target Compound cluster_isomers Related Isomers & Analogs cluster_bb Core Building Blocks Target N-(2-phenylethyl)oxolan-3-amine (C₁₂H₁₇NO) Isomer1 N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine CAS: 92321-73-8 (C₁₄H₂₁NO) Target->Isomer1 Different Connectivity & Extra Ethyl Group Isomer2 2-(oxolan-3-yl)-1-phenylethan-1-amine CAS: 1339699-57-8 (C₁₂H₁₇NO) Target->Isomer2 Different Connectivity Isomer3 Tetrahydrofuran Fentanyl CAS: 2306822-94-4 (C₂₄H₃₀N₂O₂) Target->Isomer3 Different Scaffold BB1 2-Phenylethylamine (C₈H₁₁N) BB1->Target N-Substitution BB2 Oxolan-3-amine (C₄H₉NO) BB2->Target Parent Moiety

Key Distinctions:
  • N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine : This molecule has a different carbon skeleton.[1] The oxolane ring is attached to the carbon adjacent to the nitrogen, not to the nitrogen itself via a different carbon. It also contains an N-ethyl group instead of an N-phenylethyl group on the oxolane amine.

  • 2-(oxolan-3-yl)-1-phenylethan-1-amine : Here, the connectivity is reversed. The amine is on the phenylethyl portion of the molecule, and the oxolane acts as a substituent on the adjacent carbon.

  • Tetrahydrofuran Fentanyl : While containing both a phenylethyl and a tetrahydrofuran (oxolane) moiety, this is a much more complex molecule with a piperidine core and is classified as an opioid.[3] Its relationship is purely superficial based on the presence of similar functional groups.

Section 3: Synthetic Pathway and Methodologies

The synthesis of secondary amines like N-(2-phenylethyl)oxolan-3-amine is commonly achieved through reductive amination. This process involves the reaction of a primary amine with a ketone to form an imine intermediate, which is then reduced to the desired secondary amine. The final step involves salt formation to yield the hydrochloride.

G Start1 2-Phenylethylamine (Primary Amine) RA Reductive Amination (e.g., NaBH(OAc)₃, DCE) Start1->RA Start2 Oxolan-3-one (Ketone) Start2->RA Intermediate N-(2-phenylethyl)oxolan-3-amine (Free Base) RA->Intermediate Salt Salt Formation Intermediate->Salt End N-(2-phenylethyl)oxolan-3-amine HCl (Final Product) Salt->End Reagent HCl in Ether or Isopropanol Reagent->Salt

Experimental Protocol: Reductive Amination

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific reagents and equipment.

  • Reaction Setup : To a solution of oxolan-3-one (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-phenylethylamine (1.05 eq).[4][5]

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reduction : Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is selective for imines in the presence of ketones.[6]

  • Reaction Monitoring : Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine and starting materials.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude free base amine using flash column chromatography on silica gel.

  • Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation : Collect the resulting white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound salt.

Section 4: Analytical Verification and Quality Control

Confirming the identity and purity of the synthesized compound is the most critical step. A multi-pronged analytical approach ensures that the material matches the desired structure and is free of significant impurities, especially isomeric ones.

Protocol: LC-MS for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for verifying the molecular weight of the target compound.

  • Sample Preparation : Prepare a stock solution of the hydrochloride salt at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to a working concentration of ~1-10 µg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Full Scan.

    • Scan Range : m/z 50-500.

  • Data Analysis : Look for the protonated molecular ion [M+H]⁺ for the free base. For C₁₂H₁₇NO, the expected monoisotopic mass is 191.13. Therefore, the primary ion of interest will be at m/z 192.14 . The presence of this ion confirms that the compound has the correct molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguously confirming the connectivity and distinguishing between isomers. Key expected signals for ¹H NMR would include:

  • A multiplet corresponding to the 5 aromatic protons of the phenyl group.

  • Distinct signals for the two -CH₂- groups of the ethyl linker.

  • Complex multiplets for the protons on the oxolane ring, with the proton on the carbon bearing the nitrogen (C3) being a key diagnostic signal.

  • A broad signal for the N-H proton (often exchanges with D₂O).

Comparing the obtained spectrum to predicted spectra and the spectra of potential isomers is the definitive method for structural confirmation.

Conclusion

The identification of this compound transcends a simple search for synonyms. It requires a systematic, analytical approach rooted in a firm understanding of chemical nomenclature, synthetic strategy, and modern analytical techniques. For researchers and drug developers, the ability to differentiate this specific molecule from its close isomers is paramount. By leveraging systematic identifiers like InChI and SMILES, proposing logical synthetic routes, and employing rigorous verification methods such as LC-MS and NMR, scientists can proceed with confidence in the identity and quality of their materials, ensuring the integrity and reproducibility of their research.

References

  • PubChem - NIH. Oxolan-3-amine | C4H9NO | CID 3365553. Available from: [Link]

  • Brindisi M, et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available from: [Link]

  • PubChem - NIH. Bis(2-phenylethyl)amine hydrochloride | C16H20ClN | CID 2749885. Available from: [Link]

  • PubChem - NIH. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

  • US EPA. CAS Registry - List Details - SRS. Available from: [Link]

  • PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride. Available from: [Link]

  • Al-Ghananeem, A.M., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech. Available from: [Link]

  • Basit, A., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Stella, V.J., et al. Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • MicroSolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. Available from: [Link]

  • Organic Syntheses Procedure. β-PHENYLETHYLAMINE. Available from: [Link]

  • Kim, H., et al. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceutics. Available from: [Link]

  • University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. Available from: [Link]

  • Li, J., et al. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Phenylethylamine Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] It is estimated that between 70% and 90% of new chemical entities (NCEs) in the drug development pipeline are poorly soluble, presenting a major hurdle for formulation and clinical success.[2] The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active agents.[3] Structural modification of this core is a key strategy for optimizing drug-like properties. This guide provides a comprehensive technical overview of the solubility profile of phenylethylamine derivatives incorporating a tetrahydrofuran (THF) moiety. The inclusion of the polar, aprotic THF ring is a rational design strategy aimed at modulating the physicochemical properties of the parent molecule.[4][5]

This document delves into the fundamental principles governing solubility, details robust experimental and computational methodologies for its assessment, and explores strategies for its enhancement. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing phenylethylamine-based therapeutics.

Chapter 1: The Intersection of Molecular Structure and Physicochemical Reality
1.1 The Phenylethylamine Core: A Privileged Scaffold

The 2-phenylethylamine structure is a recurring motif in a multitude of natural products and synthetic drugs, most notably as the backbone for endogenous catecholamines like dopamine and norepinephrine.[3] Its derivatives are explored for a vast range of therapeutic applications, including stimulants, antidepressants, and psychedelics.[6] However, the inherent lipophilicity of the phenyl group can often lead to poor aqueous solubility, a significant challenge in drug development.[7][8]

1.2 Solubility: A Gatekeeper for Bioavailability

Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a pivotal factor in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[9][10] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[11] Insufficient solubility can lead to low and erratic bioavailability, hindering a compound's progression through the development pipeline and dooming an otherwise potent candidate to failure.[2][11] Therefore, early and accurate assessment of solubility is paramount to de-risk projects and conserve resources.[9]

1.3 The Tetrahydrofuran (THF) Moiety: A Strategic Modification

Tetrahydrofuran (THF) is a versatile, polar aprotic solvent known for its ability to dissolve a wide range of compounds.[4][5] In medicinal chemistry, incorporating a THF ring into a molecule is a design strategy to enhance solubility and modulate other drug-like properties. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, improving interactions with water molecules.[12] This strategic inclusion can disrupt molecular crystal packing and introduce a favorable polar component, thereby aiming to improve the overall solubility profile of the parent phenylethylamine scaffold.[13]

Chapter 2: Fundamental Principles of Solubility

The solubility of a compound is not a static value but is influenced by a dynamic interplay of intrinsic molecular properties and extrinsic environmental factors. Understanding these principles is crucial for interpreting experimental data and guiding molecular design.

2.1 Key Physicochemical Factors
  • pH and pKa: The solubility of ionizable compounds, such as the basic amine in phenylethylamine, is highly dependent on pH.[8][10] The pKa of the amine dictates its ionization state at a given pH. In an acidic environment (pH < pKa), the amine will be protonated, forming a more water-soluble salt.[8]

  • Polarity and Lipophilicity (LogP): A molecule's solubility is a balance between its ability to interact with the solvent (water) and the strength of its own intermolecular interactions. The lipophilicity, often quantified as the octanol-water partition coefficient (LogP), describes this balance. While some lipophilicity is required for membrane permeation, excessive lipophilicity (high LogP) generally correlates with lower aqueous solubility.[6]

  • Crystal Lattice Energy: For a solid to dissolve, energy must be expended to overcome the forces holding the molecules together in the crystal lattice. Stronger intermolecular interactions (e.g., in a highly stable crystal polymorph) result in higher lattice energy and lower solubility.[14]

  • Particle Size and Surface Area: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7][11][14] This is a key principle behind formulation techniques like micronization and nanotization.[11]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][11]

Diagram: Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that collectively determine the solubility of a phenylethylamine tetrahydrofuran derivative.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic / Environmental Factors Compound Phenylethylamine Tetrahydrofuran Derivative pKa pKa (Ionization) Compound->pKa LogP Lipophilicity (LogP) Compound->LogP MW Molecular Weight Compound->MW Crystal Crystal Lattice Energy (Polymorphism) Compound->Crystal Solubility Aqueous Solubility pKa->Solubility LogP->Solubility MW->Solubility Crystal->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent / Co-solvents Solvent->Solubility

Caption: Key intrinsic and extrinsic factors governing the aqueous solubility of a drug candidate.

Chapter 3: A Multi-Tiered Approach to Solubility Assessment

A robust solubility assessment strategy employs a phased approach, using high-throughput screening in early discovery to triage compounds and more resource-intensive methods in lead optimization to generate definitive data for formulation development.[9][15]

3.1 Tier 1: Kinetic Solubility for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic solvent (typically DMSO) stock into an aqueous buffer.[9][16] It is a measure of a compound's propensity to precipitate under non-equilibrium conditions.

  • Causality Behind the Choice: In early drug discovery, speed and compound economy are critical. Kinetic assays are high-throughput and require minimal material, making them ideal for screening large libraries of compounds to quickly identify potential solubility liabilities.[9][15][16]

  • Self-Validating System: The protocol includes a positive control (e.g., Nicardipine, a known low-solubility compound) and a negative control (buffer with DMSO only) to ensure the assay is performing correctly.[10] The detection of precipitation serves as the direct readout.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dispensing: Add the DMSO solutions to a clear 96- or 384-well microplate.

  • Aqueous Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. The final DMSO concentration should be kept low (e.g., <2% v/v) to minimize its solubilizing effect.

  • Incubation: Shake the plate for a defined period (e.g., 1.5-2 hours) at a constant temperature (e.g., 25°C).

  • Detection: Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).[15]

  • Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity does not exceed a predefined threshold above the background, indicating the onset of precipitation.

G Stock 1. Prepare 10 mM Stock in DMSO Dilute 2. Serially Dilute in DMSO Plate Stock->Dilute Dispense 3. Add Aqueous Buffer (pH 7.4) Dilute->Dispense Incubate 4. Incubate with Shaking (2h) Dispense->Incubate Read 5. Read Turbidity (Nephelometry) Incubate->Read Analyze 6. Determine Highest Soluble Conc. Read->Analyze

Caption: High-throughput workflow for determining kinetic solubility via turbidimetry.

3.2 Tier 2: Thermodynamic Solubility for Lead Optimization

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium with its solid phase.[10][17]

  • Causality Behind the Choice: This is the "gold standard" for solubility measurement.[18] As a compound progresses, this precise value is essential for guiding formulation development, interpreting results from other in vitro and in vivo assays, and for regulatory submissions.[9][16] It reflects the real-world scenario where a solid drug form must dissolve.

  • Self-Validating System: The protocol requires a long incubation time to ensure equilibrium is reached. The presence of undissolved solid material at the end of the experiment visually confirms that a saturated solution was achieved. Analysis is typically performed by a quantitative method like HPLC-UV or LC-MS, which provides high specificity and accuracy.[16][17]

  • Preparation: Add an excess amount of the solid test compound (crystalline powder is preferred) to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid is critical to ensure equilibrium is reached with the solid state.

  • Incubation: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[15][16]

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a calibration curve of the test compound in the analysis solvent (e.g., acetonitrile/water).

  • Analysis: Dilute an aliquot of the clear, saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method against the calibration curve.[16]

  • Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

G Add 1. Add Excess Solid Compound to Buffer Incubate 2. Agitate for 24-48h to Reach Equilibrium Add->Incubate Separate 3. Separate Solid/Liquid (Centrifuge/Filter) Incubate->Separate Dilute 4. Dilute Saturated Supernatant Separate->Dilute Analyze 5. Quantify by HPLC or LC-MS Dilute->Analyze Result 6. Report Equilibrium Solubility Analyze->Result

Caption: Step-by-step workflow for the "gold standard" shake-flask thermodynamic solubility assay.

3.3 Tier 3: In Silico Prediction for Early Design

Computational models offer a rapid, cost-effective way to estimate solubility before a compound is even synthesized.[1][19] These methods use molecular descriptors to build Quantitative Structure-Property Relationship (QSPR) models or employ machine learning algorithms trained on large datasets of experimentally determined solubilities.[1][20]

  • Causality Behind the Choice: In the design phase, in silico models allow for the virtual screening of thousands of potential structures.[1] This helps prioritize synthetic efforts towards compounds with a higher probability of possessing favorable solubility profiles, saving significant time and resources.[2]

Chapter 4: Structure-Solubility Relationship (SSR) - A Case Study

To illustrate the impact of structural modifications on solubility, consider the following hypothetical data for a series of phenylethylamine tetrahydrofuran derivatives. The core structure is modified at the R1 position (on the phenyl ring) and the R2 position (on the THF ring).

Compound IDR1 (Phenyl)R2 (THF)Kinetic Solubility (µM, pH 7.4)Thermodynamic Solubility (µg/mL, pH 7.4)Predicted LogS
PEA-THF-01 HH15045-3.5
PEA-THF-02 4-ClH4512-4.2
PEA-THF-03 4-OHH> 20095-3.1
PEA-THF-04 H3-OH> 200120-2.9
PEA-THF-05 4-Cl3-OH9030-3.8
Analysis of Structure-Solubility Trends:
  • Impact of Lipophilic Substitution: Comparing PEA-THF-01 and PEA-THF-02 , the addition of a lipophilic chloro group at the R1 position significantly decreases both kinetic and thermodynamic solubility. This is an expected outcome, as it increases the overall LogP of the molecule.

  • Impact of Hydrophilic Substitution: The introduction of a hydroxyl group, a potent hydrogen bond donor and acceptor, dramatically improves solubility. In PEA-THF-03 (on the phenyl ring) and PEA-THF-04 (on the THF ring), the solubility is substantially higher than the parent compound PEA-THF-01 . The effect is most pronounced in PEA-THF-04 , suggesting that placing the hydrophilic group on the flexible THF ring may be a more effective strategy for disrupting crystal packing and enhancing solvation.

  • Combined Effects: In PEA-THF-05 , the beneficial effect of the hydroxyl group at R2 partially mitigates the negative impact of the chloro group at R1. The resulting solubility is higher than the chloro-analogue (PEA-THF-02 ) but lower than the parent compound (PEA-THF-01 ). This demonstrates the additive nature of substituent effects on solubility.

Chapter 5: Strategies for Solubility Enhancement

When a promising compound exhibits poor solubility, several strategies can be employed. These can be broadly categorized into physicochemical modifications of the molecule itself or formulation-based approaches.[7]

5.1 Physicochemical Modifications
  • Salt Formation: For ionizable compounds like phenylethylamines, forming a salt (e.g., a hydrochloride salt) is often the most effective and straightforward method to increase aqueous solubility.[21] The ionic nature of the salt form readily dissociates in water.

  • Co-crystals: Engineering co-crystals involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice. This can disrupt the API's self-association, leading to a different solid form with improved solubility and dissolution properties.

  • Prodrugs: A prodrug approach involves chemically modifying the API to attach a hydrophilic promoiety (e.g., a phosphate ester).[7] This modified, more soluble version is administered and then cleaved in vivo by enzymes to release the active parent drug.

5.2 Formulation Strategies
  • Use of Co-solvents: Solubilization can be increased by adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium.[7]

  • Surfactants and Micelles: Surfactants can form micelles in which the hydrophobic core encapsulates the poorly soluble drug, while the hydrophilic shell interacts with the aqueous environment, increasing the overall solubility.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic part of the drug from water.[7]

Conclusion

The solubility of phenylethylamine tetrahydrofuran derivatives is a complex but manageable parameter in drug discovery. A thorough understanding of the underlying physicochemical principles, coupled with a systematic, multi-tiered assessment strategy, is essential for success. Early-stage kinetic screening allows for the rapid identification of liabilities, while later-stage thermodynamic measurements provide the definitive data required for candidate advancement. The structure-solubility relationships derived from these studies provide invaluable feedback for medicinal chemists to rationally design next-generation compounds with optimized ADME profiles. By integrating molecular design, robust experimental evaluation, and strategic formulation, the challenges posed by poor solubility can be overcome, paving the way for the development of effective new medicines.

References
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Vertex AI Search.
  • Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences.
  • In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Giménez, D., et al. (2020). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PLOS ONE.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • Predictive modeling for solubility and bioavailability enhancement. (2024). Veranova.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Aqueous Solubility Assays. (2025).
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Phenylethylamine. (n.d.). Solubility of Things.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College.
  • Study of some basic factors influencing the solubility of small-molecule inhibitors. (n.d.).
  • Phenethylamine. (n.d.). Wikipedia.
  • 1-Phenethylamine. (n.d.).
  • Phenethylamine hydrochloride. (n.d.). Solubility of Things.
  • (S)-1-Phenylethylamine. (n.d.). CymitQuimica.
  • 2-Phenylethylamine. (2023). American Chemical Society.
  • Phenethylamine. (n.d.).
  • Phenethylamine = 99 64-04-0. (n.d.). Sigma-Aldrich.
  • (R)-(+)-1-Phenylethylamine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Explore the advantages of tetrahydrofuran products. (2024). Company News.
  • Tetrahydrofuran (THF)
  • Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. (2025). Guangzhou Kangyang Chemical Co., Ltd..
  • Synthetic method of phenylethylamine. (2014).
  • Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC. (2025).
  • Tetrahydrofuran (THF). (n.d.). Common Organic Chemistry.
  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel).
  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry.

Sources

Advanced Pharmacophore Modeling of Tetrahydrofuran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of Tetrahydrofuran-3-amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The tetrahydrofuran-3-amine (THF-3-amine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical chiral building block for fragment-based drug discovery (FBDD) and lead optimization.[1] Its value lies in its ability to project hydrogen bond donors (amine) and acceptors (ether oxygen) in defined spatial vectors while maintaining a low molecular weight and high metabolic stability.

This guide details the technical workflow for generating high-confidence pharmacophore models for THF-3-amine derivatives. Unlike rigid aromatic scaffolds, the THF ring introduces specific challenges related to conformational flexibility (pseudorotation) and stereochemical dependence. We synthesize protocols for both Ligand-Based (e.g., Triple Uptake Inhibitors) and Structure-Based (e.g., HIV-1 Protease Inhibitors) approaches.[1]

Structural & Conformational Dynamics

Before modeling, one must understand the energetic landscape of the scaffold. The THF ring is not planar; it undergoes pseudorotation , alternating between Envelope (


) and Twisted (

) conformations.[1][2]
The Pharmacophoric Signature

The THF-3-amine moiety offers three distinct interaction features that must be encoded in any model:

  • H-Bond Acceptor (HBA): The cyclic ether oxygen. Crucial for backbone amide interactions (e.g., Asp/Ile in proteases).[1]

  • H-Bond Donor (HBD) / Cation: The C3-amine. At physiological pH, this is often protonated, serving as a positive ionizable feature.[1]

  • Chiral Vector: The (S) or (R) configuration at C3 dictates the exit vector of the substituent, acting as a steric gatekeeper.

Conformational Analysis Protocol

Standard rigid-body docking fails with THF derivatives due to ring puckering.

  • Challenge: The energy barrier between envelope conformers is low (< 5 kcal/mol).

  • Solution: Perform a systematic conformational search specifically sampling the pseudorotational circuit.

  • Tooling: Use QM-based methods (e.g., DFT B3LYP/6-31G*) or high-quality force fields (OPLS3e) to generate an energy ensemble before pharmacophore generation.[1]

Workflow 1: Ligand-Based Pharmacophore Modeling

Case Context: Design of Triple Uptake Inhibitors (TUIs) for depression (Serotonin/Norepinephrine/Dopamine transporters).[1]

When the target structure is flexible or unknown, ligand-based modeling relies on the superposition of active analogs.[3]

Dataset Preparation
  • Curate Actives: Select THF-3-amine derivatives with

    
     nM.
    
  • Stereochemical Split: Separate (3S) and (3R) isomers. Do not mix enantiomers in the initial training set; they likely bind distinct sub-pockets or adopt mirrored poses.

  • Conformer Generation: Generate max 50 conformers per ligand, energy window = 10 kcal/mol.

Alignment & Feature Extraction

The goal is to identify the Common Feature Hypothesis .

  • Anchor Point: The basic nitrogen (amine) usually serves as the primary alignment atom due to its ionic interaction with conserved aspartates in monoamine transporters.

  • Vector Alignment: Align the centroid of the THF ring to map hydrophobic enclosure, while allowing the ether oxygen to float within a 2.0 Å tolerance sphere (accounting for ring puckering).

Validation (Decoy Sets)

A model is only as good as its ability to discriminate.

  • Decoy Generation: Generate 50 inactive molecules for every 1 active. Decoys must match the MW and LogP of the actives but lack the specific THF-3-amine topology (e.g., use acyclic ethers or pyrrolidines as decoys to test scaffold specificity).

  • Metric: Optimize for the Enrichment Factor (

    
    ).
    

Workflow 2: Structure-Based Pharmacophore Modeling

Case Context: HIV-1 Protease Inhibitors (e.g., Darunavir analogs).[1]

Here, the THF-3-amine is often a P2-ligand, where the ether oxygen hydrogen bonds with the backbone amides of Asp29 or Asp30.

The "Bis-THF" Insight

While this guide focuses on the mono-THF-3-amine, lessons from Darunavir (containing a bis-THF moiety) are critical.[1] The pharmacophore must enforce a specific directional constraint on the ether oxygen.

  • Interaction: The oxygen accepts a H-bond from the protein backbone.

  • Constraint: Use a Projected Point feature. Do not just map the oxygen atom; map the location of the donor hydrogen on the protein. This accounts for the specific angle required for optimal orbital overlap (

    
     lone pairs).
    
Exclusion Volumes

The C3-substituent (attached to the amine) often fits into a hydrophobic pocket.

  • Load the Protein-Ligand complex.

  • Generate Exclusion Spheres (radius 1.5 Å) on all protein atoms within 4 Å of the ligand.

  • This defines the "Shape" of the pocket, ensuring that any virtual hits fit the steric constraints of the S2 subsite.

Visualized Workflows (Graphviz)[1]

Comprehensive Modeling Pipeline

The following diagram illustrates the decision matrix for selecting between Ligand-Based and Structure-Based approaches for this specific scaffold.

THF_Pharmacophore_Workflow Start Start: THF-3-amine Derivative Prep Ligand Preparation (Stereochem Check: 3R vs 3S) Start->Prep Conf Conformational Analysis (Ring Pseudorotation Sampling) Prep->Conf Force Field: OPLS3e/MMFF94 Decision Target Structure Available? Conf->Decision LB_Path Ligand-Based (e.g., TUI) Decision->LB_Path No SB_Path Structure-Based (e.g., HIV Protease) Decision->SB_Path Yes Align Flexible Alignment (Anchor: C3-Amine) LB_Path->Align Feat_LB Feature Extraction: 1. Pos Ionizable (N) 2. HBA (Ether O) 3. Hydrophobic Vector Align->Feat_LB Valid Validation (Decoy Set Enrichment) Feat_LB->Valid Complex Analyze P2-S2 Interactions SB_Path->Complex Feat_SB Feature Extraction: 1. Projected H-Bond (Backbone) 2. Exclusion Volumes (Pocket) Complex->Feat_SB Feat_SB->Valid End Final Pharmacophore Model Valid->End

Caption: Decision tree for modeling THF-3-amine derivatives, highlighting the divergence between ligand-superposition and receptor-cavity mapping.

Pharmacophoric Map of (S)-THF-3-amine

This diagram visualizes the specific spatial arrangement of features for the (S)-enantiomer, which is often the bioactive form in antiviral applications.

S_THF_Features Amine Amine (C3) (HBD / Cation) Subst R-Group Vector (Exit Vector) Amine->Subst Attachment Ether Ether (O1) (HBA) Ether->Amine Dist: ~2.8-3.2 Å (Critical for recognition) Ring THF Ring (Scaffold/Shape) Ring->Amine Chiral Center Ring->Ether Ring Atom

Caption: Spatial relationship map for (S)-THF-3-amine. The distance between the Ether O and Amine N is the primary pharmacophoric fingerprint.

Quantitative Data & Validation Standards

When reporting your model, summarize the fit scores and enrichment factors. The table below represents a standard validation output for a THF-based model targeting a monoamine transporter.

MetricDescriptionTarget Value (Good Model)
Sensitivity (Se) Ability to detect true actives.

(70%)
Specificity (Sp) Ability to discard inactives.

(80%)
Enrichment Factor (EF 1%) Concentration of actives in top 1% of hits.[1]

over random
RMSD (Alignment) Geometric deviation of the THF ring atoms.

Å
Feature Tolerance Radius allowed for HBA/HBD features.1.5 - 2.0 Å (Allows for puckering)

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (The Foundation)[1]
  • Sketch: Draw the (3S)-tetrahydrofuran-3-amine core.

  • Protonation: Set pH to 7.4. The primary amine (

    
    ) will be protonated (
    
    
    
    ).
  • Minimize: Use a steepest descent algorithm (e.g., 1000 steps) to remove steric clashes.

Phase 2: Pharmacophore Generation (MOE/LigandScout Style)
  • Import Set: Load your training set (e.g., 10 actives, 30 inactives).[1]

  • Align: Perform a "Flexible Alignment".

    • Constraint: Force the Ether Oxygen atoms to overlap.

    • Constraint: Force the Amine Nitrogen atoms to overlap.

  • Consensus: Identify features present in

    
     of actives.
    
  • Refinement:

    • If the model retrieves too many false positives, add an Exclusion Volume representing the "other side" of the ring where substituents are not tolerated.

    • If the model misses actives, increase the radius of the Ether HBA feature to 2.2 Å to account for the

      
       conformational shift.
      
Phase 3: Virtual Screening[1]
  • Database: Screen a commercial library (e.g., ZINC, Enamine) filtered for the THF substructure.[1]

  • Fit Score: Rank hits by geometric fit.

  • Visual Inspection: Manually verify that the ring puckering of the hit matches the low-energy conformation of the query.

References

  • Development of Pharmacophore Model and Asymmetric Synthesis of Novel Tetrahydrofuran Derivatives Enroute to Triple Uptake Inhibitors. Source: National Institutes of Health (PMC) / Vertex AI Search URL:[1][Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Source: National Institutes of Health (PMC) URL:[1][Link]

  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. Source: The Journal of Physical Chemistry A (ACS) URL:[Link][1]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Source: RSC Medicinal Chemistry (PMC) URL:[1][Link][1]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: PubMed URL:[1][Link]

Sources

Methodological & Application

Using N-(2-phenylethyl)oxolan-3-amine as a secondary amine building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-phenylethyl)oxolan-3-amine in Medicinal Chemistry

Executive Summary

N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine) represents a high-value secondary amine building block that bridges the gap between lipophilic pharmacophores and polar solubility modulators. By combining the classic phenethylamine motif (privileged scaffold in GPCR ligands) with a tetrahydrofuran (oxolane) ring, this molecule offers a strategic "scaffold hop" from traditional pyrrolidines or piperidines.

This guide provides validated protocols for utilizing this building block in high-throughput library synthesis, specifically focusing on Amide Coupling and Nucleophilic Aromatic Substitution (


) . It addresses the specific steric and electronic challenges posed by the secondary amine at the 3-position of the oxolane ring.

Physicochemical Profile & Rational Design

The strategic value of this building block lies in its ability to modulate Lipophilic Efficiency (LipE) .

  • The "Ether Effect": Replacing a methylene unit (in a cyclopentyl analog) with an ether oxygen (oxolane) typically lowers cLogP by ~1.0–1.5 units while maintaining sp3 character. This improves metabolic stability by blocking potential oxidation sites on the ring.

  • The Phenethyl Anchor: This moiety provides strong

    
    -
    
    
    
    stacking interactions, critical for binding in the orthosteric sites of aminergic GPCRs (Dopamine, Serotonin, Adrenergic receptors).

Table 1: Comparative Physicochemical Properties (Calculated)

PropertyN-(2-phenylethyl)oxolan-3-amineCyclopentyl AnalogPyrrolidine Analog
Formula



MW 207.29205.32203.30
cLogP ~1.9~3.2~2.4
TPSA 21.3

12.0

12.0

H-Bond Acceptors 2 (N, O)1 (N)1 (N)

Decision Logic: Reaction Pathway Selection

The secondary amine nitrogen is moderately hindered due to the branching at the 3-position of the oxolane ring. Selection of the coupling strategy depends on the electrophile's reactivity.

ReactionLogic Start Target Transformation Electrophile Identify Electrophile Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Halide Aryl/Heteroaryl Halide (Ar-Cl/F) Electrophile->Halide Sterics Is Acid Hindered? Acid->Sterics MethodC Method C: SNAr (Heat/Base) (For electron-poor Ar) Halide->MethodC Electron Deficient (e.g., Pyrimidine) MethodD Method D: Buchwald-Hartwig (For electron-rich Ar) Halide->MethodD Unactivated MethodA Method A: HATU/DIPEA (Standard) Sterics->MethodA No MethodB Method B: Ghosez Reagent (Acyl Chloride gen) Sterics->MethodB Yes

Figure 1: Decision tree for selecting the optimal synthetic pathway based on electrophile properties.

Protocol A: High-Efficiency Amide Coupling

Context: This protocol is optimized for attaching the building block to carboxylic acid cores (e.g., for fragment elaboration). The use of HATU is preferred over EDC/HOBt due to the lower reactivity of the secondary amine.

Reagents:

  • Substrate: Carboxylic Acid Core (1.0 equiv)

  • Amine: N-(2-phenylethyl)oxolan-3-amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)

Step-by-Step Methodology:

  • Activation: In a dried scintiallation vial or round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add N-(2-phenylethyl)oxolan-3-amine (1.2 equiv).

    • Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS. The secondary amine is less nucleophilic than a primary amine; if conversion is <50% after 4 hours, heat to 40°C.

  • Workup (High Throughput):

    • Dilute with EtOAc.

    • Wash 2x with sat.

      
      , 1x with Water, 1x with Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase Prep-HPLC.

Troubleshooting:

  • Low Yield? The steric bulk of the oxolane ring can impede attack. Switch to Method B (Acid Chloride generation via Ghosez's reagent or Oxalyl Chloride) to create a more reactive electrophile [1].

Protocol B: Heteroaryl Coupling via

Context: Common in kinase inhibitor synthesis, displacing a chlorine atom on a pyrimidine, purine, or quinazoline scaffold.

Reagents:

  • Electrophile: 4-chloropyrimidine or similar electron-deficient heteroaryl halide (1.0 equiv).

  • Nucleophile: N-(2-phenylethyl)oxolan-3-amine (1.2 equiv).

  • Base:

    
     (2.0 equiv) or TEA (3.0 equiv).
    
  • Solvent: n-Butanol (for thermal) or DMSO (for microwave).

Step-by-Step Methodology:

  • Preparation: Dissolve the heteroaryl chloride in n-Butanol (0.5 M).

  • Addition: Add the amine (1.2 equiv) and base (

    
    ).
    
  • Thermal Activation:

    • Standard: Heat to 100°C – 120°C for 12 hours.

    • Microwave (Preferred): Heat to 140°C for 30 minutes in DMSO.

  • Workup:

    • Remove n-Butanol under reduced pressure (azeotrope with heptane if necessary).

    • Resuspend in DCM, wash with water.

  • Validation:

    • The secondary amine should displace the halide. If the heteroaryl ring is not sufficiently electron-poor (e.g., unactivated pyridine), this method will fail. In that case, use Buchwald-Hartwig conditions (Pd2(dba)3, XPhos, NaOtBu) [2].

Mechanism of Action & Pharmacophore Mapping

Understanding how this building block interacts within a binding pocket is crucial for rational drug design.

Pharmacophore Phenethyl Phenethyl Group (Ligand) HydrophobicPocket Hydrophobic Pocket (Receptor: Trp/Phe) Phenethyl->HydrophobicPocket Pi-Pi Stacking AmineN Tertiary Amine N (Ligand - Protonated) Aspartate Aspartic Acid (D3.32) (Receptor: Anionic) AmineN->Aspartate Salt Bridge (Ionic) EtherO Oxolane Oxygen (Ligand) HBondDonor Ser/Thr -OH (Receptor: Donor) EtherO->HBondDonor H-Bond Acceptor

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.

  • Interaction 1 (Red): The phenethyl group occupies the hydrophobic orthosteric pocket (common in aminergic GPCRs).

  • Interaction 2 (Blue): Upon amide coupling, the nitrogen loses basicity. However, if used in reductive amination (keeping the amine basic), it forms a critical salt bridge with Aspartate residues (e.g., D3.32 in GPCRs).

  • Interaction 3 (Yellow): The oxolane oxygen acts as a weak H-bond acceptor, potentially picking up interactions with Serine or Threonine residues that a cyclopentyl ring would miss.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Ghosh, A. K., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2207-2211. Link

  • Nortcliffe, A., et al. (2017).[3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3][4] Link

Sources

Preparation of N-phenethyltetrahydrofuran-3-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-Phenethyltetrahydrofuran-3-amine Hydrochloride via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the preparation of N-phenethyltetrahydrofuran-3-amine hydrochloride , a valuable secondary amine building block often utilized in the synthesis of CNS-active pharmaceutical ingredients (APIs).

Unlike traditional alkylation methods that suffer from over-alkylation (quaternary salt formation), this protocol utilizes the Abdel-Magid Reductive Amination . This method employs Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate imine in the presence of the ketone, ensuring high chemoselectivity for the secondary amine. The final isolation as a hydrochloride salt ensures long-term stability and ease of handling.

Chemical Strategy & Mechanism

The synthesis proceeds via a "one-pot, two-step" mechanism.

  • Imine Formation: Tetrahydrofuran-3-one condenses with 2-phenylethylamine to form an imine (Schiff base). Acetic acid is used as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Selective Reduction: The imine is reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is chosen over Sodium Cyanoborohydride (

    
    ) due to its lower toxicity and superior selectivity; it reduces the protonated imine faster than the starting ketone.
    
Reaction Scheme Visualization

ReactionScheme SM1 Tetrahydrofuran-3-one Imine Imine Intermediate (Transient) SM1->Imine Condensation SM2 2-Phenylethylamine SM2->Imine Condensation FreeBase Free Base: N-phenethyltetrahydrofuran-3-amine Imine->FreeBase Reduction Salt Final Product: HCl Salt FreeBase->Salt Salt Formation Reagent1 AcOH (Cat.) DCM, 25°C Reagent2 NaBH(OAc)3 (STAB) Reagent3 4M HCl in Dioxane

Figure 1: Reaction pathway from starting materials to the final hydrochloride salt.

Materials & Equipment

Reagents:

  • Tetrahydrofuran-3-one (CAS: 22929-52-8) | Purity: >97%[1]

  • 2-Phenylethylamine (CAS: 64-04-0) | Purity: >99%[1]

  • Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7) | Handle under inert atmosphere.

  • Acetic Acid (Glacial) | Catalyst.

  • Dichloromethane (DCM) | Anhydrous (Water <50 ppm).

  • HCl in 1,4-Dioxane (4.0 M) | For salt formation.

Equipment:

  • 3-Neck Round Bottom Flask (RBF) equipped with nitrogen inlet.

  • Magnetic stirrer or overhead mechanical stirrer (for >10g scale).

  • Addition funnel (pressure-equalizing).

  • Rotary Evaporator.

Experimental Protocol

Part A: Synthesis of the Free Base

Stoichiometry Table:

Component Equiv. MW ( g/mol ) Amount (Example) Role
Tetrahydrofuran-3-one 1.0 86.09 8.61 g (100 mmol) Substrate
2-Phenylethylamine 1.05 121.18 12.72 g (105 mmol) Amine Source
Acetic Acid 1.0 60.05 6.00 g (100 mmol) Catalyst
NaBH(OAc)3 (STAB) 1.4 211.94 29.67 g (140 mmol) Reducing Agent

| Dichloromethane (DCM) | - | - | 250 mL | Solvent |

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck RBF and flush with Nitrogen (

    
    ). Add Tetrahydrofuran-3-one  (1.0 eq) and anhydrous DCM  (10 mL/g of substrate).
    
  • Amine Addition: Add 2-Phenylethylamine (1.05 eq) to the stirring solution.

  • Catalysis: Add Acetic Acid (1.0 eq). Note: The reaction may warm slightly; this promotes imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: Although STAB allows for "direct" reductive amination, a short pre-stir ensures the equilibrium shifts toward the imine before the hydride source is introduced, minimizing direct reduction of the ketone to the alcohol.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 20 minutes to manage gas evolution.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the ketone.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     until gas evolution ceases and pH > 8.
    
  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics, dry over

      
      , filter, and concentrate in vacuo to yield the crude oil.
      
Part B: Purification & Salt Formation (Hydrochloride)[4]

The crude free base is often an oil. Converting it to the HCl salt purifies it via crystallization.

Protocol:

  • Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether (

    
    ) or Ethanol  (approx. 5 mL/g).
    
    • Note: If the crude is very impure, perform a quick silica plug filtration (eluting with DCM/MeOH) before salt formation.

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq relative to theoretical yield).

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid (gumming), heat the mixture to reflux (if using EtOH) to redissolve, then let it cool slowly to RT, then to 4°C. Scratching the glass induces nucleation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold

    
     to remove non-basic impurities.
    
  • Drying: Dry under high vacuum at 40°C for 6 hours to remove trace dioxane/solvent.

Workflow Logic & Purification Strategy

The following diagram illustrates the decision matrix for the workup, ensuring high purity.

WorkupLogic Crude Crude Reaction Mixture Quench Quench (Sat. NaHCO3) pH > 8 Crude->Quench Extract DCM Extraction Quench->Extract OrgLayer Organic Layer (Contains Amine) Extract->OrgLayer AqLayer Aqueous Layer (Borate salts) Extract->AqLayer Discard Conc Concentrate to Oil OrgLayer->Conc SaltForm Add HCl (Dioxane/Ether) Conc->SaltForm Filter Filtration & Wash SaltForm->Filter Final Pure HCl Salt Filter->Final

Figure 2: Workup and purification logic flow.

Analytical Validation

To ensure the integrity of the protocol, the final product must meet these specifications:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0-9.5 ppm (br s, 2H, 
      
      
      
      ).
    • 
       7.2-7.4 ppm (m, 5H, Aromatic protons).
      
    • 
       3.8-4.0 ppm (m, THF ring protons adjacent to O).
      
    • 
       3.6 ppm (m, 1H, CH-N chiral center).
      
    • 
       3.0-3.2 ppm (m, ethylene bridge 
      
      
      
      groups).
  • Melting Point: Expected range 160°C – 180°C (Dependent on crystal polymorph and residual solvent; specific experimental verification required).

  • Mass Spectrometry (ESI+): Calculated

    
    ; Observed 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationIncrease pre-stir time with AcOH before adding STAB. Ensure molecular sieves are used if solvent is wet.
Product is an Oil Residual Solvent / ImpuritiesTriturate the oil with anhydrous diethyl ether or hexane. Sonicate to induce crystallization.
Tertiary Amine Present DialkylationUnlikely with ketone substrates due to sterics, but ensure strict 1:1 stoichiometry of ketone.
Starting Material Remains Old STAB ReagentSTAB decomposes with moisture. Use a fresh bottle or increase equivalents to 1.6 eq.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Tripathi, R. P. , et al. (2008). Sodium triacetoxyborohydride: A versatile reducing agent.[4][5][7] Current Organic Chemistry, 12(13), 1093-1115. [Link]

  • Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). [Link]

Sources

Synthesis of CNS-Active Analogs from Oxolan-3-Amine Scaffolds: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

The oxolan-3-amine (or 3-aminotetrahydrofuran) core represents a valuable and increasingly utilized scaffold in modern medicinal chemistry. Its inherent three-dimensionality, polarity, and stereochemical potential make it an attractive bioisostere for more traditional saturated heterocycles like piperidine, particularly in the pursuit of novel Central Nervous System (CNS) therapeutics.[1][2] This guide provides a comprehensive overview of the synthesis of the chiral oxolan-3-amine scaffold and details robust protocols for its derivatization into N-acyl and N-aryl analogs, two classes of compounds with high potential for interacting with key CNS targets such as dopamine and serotonin receptors.[3][4][5] We emphasize the causality behind experimental choices, offering field-proven insights to guide researchers in drug discovery and development.

Introduction: The Strategic Value of the Oxolan-3-Amine Scaffold in CNS Drug Design

The design of small molecules capable of effectively modulating CNS targets is a paramount challenge in pharmaceutical research.[6] Historically, scaffolds such as piperidine and piperazine have dominated the landscape of CNS-active drugs, owing to their ability to present key pharmacophoric elements in a defined spatial orientation.[7][8] However, the drive to optimize properties such as metabolic stability, aqueous solubility, and blood-brain barrier (BBB) penetration, while also exploring new intellectual property space, has fueled the search for alternative scaffolds.[9][10]

The oxolan-3-amine framework emerges as a compelling candidate. The replacement of a methylene group in a carbocyclic or piperidine ring with an ether oxygen atom introduces a hydrogen bond acceptor, reduces lipophilicity, and can significantly alter the molecule's conformational preferences and metabolic profile.[11] This strategy of bioisosteric replacement can lead to compounds with improved pharmacokinetic properties and novel structure-activity relationships (SAR).[12]

This document serves as a technical guide for researchers, outlining:

  • An efficient, scalable synthesis of the chiral oxolan-3-amine core.

  • Detailed, step-by-step protocols for the N-functionalization of this core to generate diverse libraries of amides and aryl amines.

  • A discussion of the strategic rationale and potential SAR implications for designing novel CNS-active agents.

Synthesis of the Core Scaffold: Chiral (R)-Oxolan-3-amine

Stereochemistry is critical for biological activity, as enantiomers often exhibit profoundly different potency, selectivity, and safety profiles at chiral CNS targets. Therefore, access to enantiomerically pure starting materials is essential. A reliable method to produce (R)-oxolan-3-amine begins with (R)-tetrahydrofuran-3-carboxylic acid, which can be prepared from commercially available precursors. The following two-step protocol involves the formation of an amide followed by a Hofmann rearrangement.[13]

Experimental Protocol 2.1: Synthesis of (R)-Oxolan-3-amine

Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve (R)-tetrahydrofuran-3-carboxylic acid (58.1 g, 0.5 mol) in 200 mL of dichloromethane (DCM). Add triethylamine (5 mL, approx. 0.036 mol).

  • Acid Chloride Formation: Cool the mixture in an ice-salt bath to 0°C. Slowly add thionyl chloride (SOCl₂) (65.4 mL, 0.75 mol, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Activation: Stir the mixture at 0°C for 30 minutes after the addition is complete. The formation of the acid chloride can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Ammonia Quench: Remove the solvent and excess SOCl₂ under reduced pressure. To the resulting crude acid chloride, carefully add 75 mL of 25% aqueous ammonia solution (w/w) while cooling in an ice bath.

  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir vigorously for 2 hours. Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield (R)-3-carboxamide tetrahydrofuran as a white solid.[13]

Step 2: Hofmann Rearrangement to (R)-Oxolan-3-amine

  • Reagent Preparation: In a separate flask, prepare a solution of sodium hypochlorite by mixing sodium hydroxide (12.0 g, 0.3 mol) with 124.5 g of 12% aqueous sodium hypochlorite solution (0.2 mol). Cool this solution to 0°C.

  • Reaction: Add the (R)-3-carboxamide tetrahydrofuran (23.0 g, 0.2 mol) prepared in Step 1 to the cold sodium hypochlorite solution.

  • Heating: Stir the mixture for 30 minutes at 0°C, then warm the reaction to 65°C and maintain this temperature with stirring for 1 hour.

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from isopropanol or by vacuum distillation to afford (R)-oxolan-3-amine.[13]

Data Summary: Synthesis of (R)-Oxolan-3-amine
StepKey ReagentsSolventTypical YieldPurityReference
1. Amidation (R)-Tetrahydrofuran-3-carboxylic acid, SOCl₂, NH₃(aq)Dichloromethane~95%>99%[13]
2. Hofmann (R)-3-Carboxamide tetrahydrofuran, NaOH, NaOClWater~58%>98%[14]
Diagram: Synthetic Pathway to (R)-Oxolan-3-amine

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hofmann Rearrangement Start (R)-Tetrahydrofuran- 3-carboxylic acid Intermediate (R)-3-Carboxamide tetrahydrofuran Start->Intermediate 1. SOCl2, Et3N, DCM 2. NH4OH Product (R)-Oxolan-3-amine Intermediate_ref->Product NaOH, NaOCl H2O, 65°C

Synthetic route from carboxylic acid to amine.

Synthesis of CNS-Active Analogs: Core Methodologies

With the chiral core in hand, functionalization of the primary amine is the next critical step. This allows for the systematic exploration of the chemical space around the scaffold to build structure-activity relationships. We present two robust, high-yield protocols for creating amide and N-aryl derivatives.

Diagram: General Analog Synthesis Workflow

G cluster_amide Amide Library Synthesis cluster_aryl Aryl Amine Library Synthesis Scaffold (R/S)-Oxolan-3-amine (Core Scaffold) AmideCoupling Amide Coupling (EDC, HOBt, etc.) Scaffold->AmideCoupling C_N_Coupling C-N Cross-Coupling (e.g., Buchwald-Hartwig) Scaffold->C_N_Coupling AmideAnalogs N-Acyl Analogs AmideCoupling->AmideAnalogs RCOOH R-COOH (Diverse Carboxylic Acids) RCOOH->AmideCoupling Screening CNS Target Screening AmideAnalogs->Screening ArylAnalogs N-Aryl Analogs C_N_Coupling->ArylAnalogs ArX Ar-X (Aryl/Heteroaryl Halides) ArX->C_N_Coupling ArylAnalogs->Screening SAR SAR Analysis Screening->SAR

Workflow from core scaffold to CNS analogs.
N-Acyl Derivatives via Amide Coupling

Causality & Rationale: The amide bond is a fundamental linkage in countless approved drugs. Its formation via the coupling of an amine and a carboxylic acid is one of the most frequently used reactions in medicinal chemistry.[15] This strategy allows for the rapid generation of large, diverse libraries by simply varying the carboxylic acid component. The resulting amides can probe interactions with target proteins through hydrogen bonding and hydrophobic interactions. For CNS targets like serotonin or dopamine receptors, the acyl group can occupy specific sub-pockets, influencing selectivity and potency.[16][17] We recommend a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions like racemization.[15]

Experimental Protocol 3.1: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: To a solution of the selected carboxylic acid (1.0 eq) in dry DMF or DCM (0.1 M) in a round-bottom flask, add HOBt (1.2 eq). Stir for 10 minutes at room temperature.

  • Acid Activation: Add EDC hydrochloride (1.2 eq) to the mixture and stir for 30-60 minutes at room temperature. Successful activation is often indicated by the formation of a clear solution.

  • Amine Addition: Add a solution of (R)-oxolan-3-amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-acyl oxolan-3-amine analog.

Table: Representative Amide Coupling Reactions
Carboxylic Acid ExampleCoupling ReagentsBaseSolventTypical YieldPotential CNS Target Class
4-Chlorobenzoic acidEDC, HOBtDIPEADMF85-95%Serotonin/Dopamine Receptors[16]
3-Methoxy-phenylacetic acidHATUDIPEADCM80-90%Dopamine Receptors[3]
Nicotinic acidEDC, HOBtDIPEADMF75-85%Nicotinic Acetylcholine Receptors
Boc-L-ProlineBOP-ClEt₃NCH₂Cl₂70-85%Peptide Mimetics[15]
N-Aryl/Heteroaryl Derivatives via Cross-Coupling

Causality & Rationale: The N-aryl amine motif is a classic pharmacophore found in many CNS-active drugs, including atypical antipsychotics and antidepressants.[4] This moiety can engage in crucial π-π stacking or cation-π interactions within the aromatic-rich binding sites of aminergic G-protein coupled receptors (GPCRs).[18] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for constructing this C-N bond, even with sterically hindered or electronically challenging coupling partners.

Experimental Protocol 3.2: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), (R)-oxolan-3-amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq). Add anhydrous, degassed solvent such as toluene or dioxane (0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 6-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl oxolan-3-amine analog.

Discussion: SAR Insights and Application in CNS Drug Discovery

The true power of the oxolan-3-amine scaffold lies in its ability to serve as a versatile platform for SAR exploration. By systematically modifying the 'R' group in the N-acyl or N-aryl analogs, researchers can fine-tune the pharmacological profile of the compounds.

  • Bioisosterism and Physicochemical Properties: Replacing a piperidine ring with the oxolane core generally increases polarity and reduces lipophilicity (logP). This can be advantageous for CNS drug candidates, as excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[9] The ether oxygen can also serve as a key hydrogen bond acceptor, forming interactions unavailable to carbocyclic or piperidine analogs.

  • SAR in N-Aryl Analogs: For GPCR targets like the dopamine D2/D3 receptors, the nature and position of substituents on the aromatic ring are critical.[18] Small electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., OMe) can modulate electronic properties and direct binding orientation. Exploring different heteroaromatic rings (e.g., pyridine, pyrimidine) can introduce additional hydrogen bonding opportunities and improve properties like solubility.

  • SAR in N-Acyl Analogs: In the context of 5-HT receptor ligands, the amide linkage provides a rigid vector pointing away from the core scaffold.[16] The size, shape, and electronic nature of the group attached to the carbonyl can be varied to probe different regions of the receptor binding site. For example, extending a linker between the amide and a terminal aromatic ring can allow the molecule to span a larger area and potentially interact with secondary binding pockets, a strategy often employed in developing multi-target ligands.[4]

Conclusion

The oxolan-3-amine scaffold is a powerful and versatile building block for the synthesis of novel CNS-active compounds. Its stereochemically defined, polar, and three-dimensional structure offers distinct advantages over more traditional saturated heterocycles. The synthetic protocols detailed herein for the preparation of the chiral core and its subsequent elaboration into diverse amide and aryl amine libraries are robust, scalable, and grounded in established chemical principles. By leveraging these methods, medicinal chemists can efficiently generate and optimize novel chemical entities with the potential to become next-generation therapeutics for a range of challenging CNS disorders.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Ghosh, A. K., & Williams, J. N. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Siddiqui, N., et al. (2012). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Bioorganic & Medicinal Chemistry Letters, 22(19), 6196-6200. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. National Institutes of Health. [Link]

  • Fallacara, A. L., et al. (2018). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 23(9), 2333. [Link]

  • Kato, S., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1351-1357. [Link]

  • Suchal, P., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4434. [Link]

  • Sakkiah, S., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. [Link]

  • Burres, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 875-880. [Link]

  • Google Patents. WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon.
  • Google Patents. US20240083872A1 - Cyclic amine derivatives having serotonin receptor binding activity.
  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Ivashchenko, A. V., et al. (2012). Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. PMC. [Link]

  • Galiano, S., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 8993. [Link]

  • Piras, S., et al. (1992). SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. Il Farmaco, 47(6), 753-766. [Link]

  • de Freitas, R. L., et al. (2020). Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. Journal of Chemical Sciences, 132(1), 5. [Link]

  • Subbanna, M., & S, A. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. MDPI. [Link]

  • Głowacka, J. E., et al. (2013). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 18(7), 8464-8486. [Link]

  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... [Link]

  • Christensen, S. B., et al. (2009). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. MDPI. [Link]

  • Frontiers Media. Structural and Functional Insights into CNS Targets: From Mechanisms to Small Molecule Interventions. [Link]

  • Nilsson, J. L., et al. (2004). Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Journal of Medicinal Chemistry, 47(16), 4060-4070. [Link]

  • Siddiqui, N., et al. (2012). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • ResearchGate. Structures of CNS-active drugs with common aryl-alkyl-amine groups... [Link]

  • Palanuvej, C., & Issaravanich, S. (2013). THE ENANTIOMERIC STUDY OF METHAMPHETAMINE TABLETS IN THAILAND. Semantic Scholar. [Link]

  • ResearchGate. (PDF) An Alternative Synthesis of the CNS Stimulant Prolintane. [Link]

  • Scholars Research Library. (2013). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogues. [Link]

Sources

Application Note: High-Efficiency C-N Cross-Coupling of N-(2-phenylethyl)oxolan-3-amine

[1]

Executive Summary & Strategic Rationale

This guide details the procedural framework for coupling


-(2-phenylethyl)oxolan-3-amineAryl Halides

The target amine presents specific challenges:

  • Steric Hindrance: The oxolan-3-yl (tetrahydrofuran-3-yl) ring creates branching at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -carbon, increasing steric demand compared to linear alkyl amines.
    
  • Coordination Risks: The ether oxygen within the oxolane ring can act as a hemilabile ligand, potentially sequestering electrophilic metal centers if the primary ligand is insufficiently bulky.

  • 
    -Hydride Elimination:  As a secondary alkyl amine, the substrate possesses 
    
    
    -hydrogens, making the oxidative addition complex susceptible to
    
    
    -hydride elimination if the catalyst cycle is slow.

To mitigate these issues, this guide prioritizes RuPhos-Pd-G4 catalyzed Buchwald-Hartwig amination as the "Gold Standard" due to its proven efficacy with bulky secondary amines, while providing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Reaction Decision Matrix

Before selecting a protocol, analyze the electronic and steric nature of your Aryl Halide (

DecisionMatrixStartStart: Analyze Aryl Halide (Ar-X)CheckEWGIs Ar-X Electron Deficient?(e.g., -NO2, -CN, -CF3)Start->CheckEWGCheckHalideIdentify Halide (X)CheckEWG->CheckHalideNo (Neutral/Electron-Rich)MethodBMETHOD B: SNAr(Base/DMSO)*Metal-Free*CheckEWG->MethodBYes (Strong EWG)MethodAMETHOD A: Buchwald-Hartwig(RuPhos Pd G4)*Standard for Cl, Br, I*CheckHalide->MethodAX = Cl, Br, OTfCheckHalide->MethodAX = I (High Value)MethodCMETHOD C: Ullmann-Ma(CuI/Proline)*Cost-saving for Ar-I*CheckHalide->MethodCX = I (Cost Sensitive)

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on aryl halide electronics and leaving group.

Method A: Buchwald-Hartwig Amination (Gold Standard)[1]

This protocol utilizes the RuPhos Pd G4 precatalyst.[1] RuPhos is a bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition into aryl chlorides and facilitates reductive elimination of bulky amines, effectively suppressing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Materials
  • Amine: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -(2-phenylethyl)oxolan-3-amine (1.2 equiv)
    
  • Aryl Halide: Ar-Cl, Ar-Br, or Ar-I (1.0 equiv)[2][3]

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)[2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[2]

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Ideally, perform in a nitrogen-filled glovebox.[2] If using a Schlenk line, ensure all glassware is flame-dried and backfilled with argon/nitrogen ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
  • Charging Solids:

    • Add the Aryl Halide (1.0 mmol), RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%), and NaOtBu (144 mg, 1.5 mmol) to a reaction vial equipped with a magnetic stir bar.

    • Note: If the amine is a solid, add it here. If liquid, add in step 3.

  • Solvent & Amine Addition:

    • Add anhydrous Toluene (5.0 mL).

    • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -(2-phenylethyl)oxolan-3-amine (1.2 mmol) via syringe.
      
  • Reaction:

    • Seal the vial with a Teflon-lined cap.[2]

    • Heat to 80 °C (for Ar-Br/I) or 100 °C (for Ar-Cl) for 2–12 hours.

    • Monitoring: Check conversion via LC-MS or TLC.[2] The disappearance of the aryl halide is the primary endpoint.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify via flash column chromatography (Silica gel).[2][3]

    • Eluent Tip: Start with 100% Hexanes/Heptane and gradient to 20-40% EtOAc.[2] The amine product is usually UV active (due to the phenylethyl group).

Mechanism of Action

The RuPhos ligand creates a protective "pocket" around the Pd center. This steric bulk prevents the oxolane oxygen from chelating to the metal (which would deactivate the catalyst) and accelerates the reductive elimination step, which is often the rate-determining step for hindered amines.

CatalyticCycleLnPL-Pd(0)(Active Species)OxAddOxidative Addition(Ar-Pd-X)LnP->OxAdd+ Ar-XAmineBindAmine Coordination(Pd-N)OxAdd->AmineBind+ AmineDeprotDeprotonation(Base removes HX)AmineBind->Deprot+ NaOtBuRedElimReductive Elimination(Product Release)Deprot->RedElim- NaX, -HOtBuRedElim->LnP+ Product

Figure 2: Simplified catalytic cycle for RuPhos-mediated Buchwald-Hartwig amination.

Method B: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (Metal-Free Alternative)[1]

Constraint: Only applicable if the Aryl Halide contains strong electron-withdrawing groups (EWG) in ortho or para positions (e.g., 4-fluoronitrobenzene, 2-chloropyridine-3-carbonitrile).[2]

Materials
  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (2.0 equiv).
    
  • Solvent: DMSO (Polar aprotic is required to stabilize the Meisenheimer complex).

Step-by-Step Protocol
  • Setup: In a screw-cap vial, dissolve Aryl Halide (1.0 mmol) and

    
    -(2-phenylethyl)oxolan-3-amine (1.1 mmol) in DMSO (3.0 mL).
    
  • Base Addition: Add DIPEA (350

    
    L, 2.0 mmol).
    
  • Reaction:

    • Stir at 80–100 °C .

    • Note: Highly activated substrates (e.g., 2,4-dinitrochlorobenzene) may react at room temperature.[2]

  • Work-up:

    • Pour the reaction mixture into water (20 mL) to precipitate the product or extract with EtOAc (

      
       mL).
      
    • Wash organic layers copiously with water/brine to remove DMSO.[2]

    • Dry over

      
       and concentrate.
      

Optimization & Troubleshooting "The Matrix"

If Method A (Buchwald) fails, consult this table before changing the method entirely.

IssueObservationRoot CauseSolution
No Conversion Ar-X remains untouched.Catalyst poisoning or oxidative addition failure.[2]Switch to BrettPhos Pd G4 . Ensure inert atmosphere is rigorous.
Dehalogenation Ar-H observed (reduction).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-hydride elimination from the amine is faster than reductive elimination.
Lower temp to 60°C. Increase catalyst loading to 4 mol%. Switch solvent to t-Amyl Alcohol .[2]
Low Yield Incomplete conversion after 24h.Catalyst death or steric stalling.[2]Add 1.0 equiv of water (activates boronic acids in Suzuki, but in Buchwald, ensures solubility of inorganic base). Switch base to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Impurity Bis-arylation.[1][3]N/A for this substrate.This substrate is a secondary amine; bis-arylation is chemically impossible (quaternary ammoniums are unstable under these conditions).[2]

References

  • RuPhos Pd G4 Utility: S. D. McCann, et al. "Palladium-Catalyzed Amination of Aryl Chlorides with Secondary Amines."[2] Journal of the American Chemical Society, 2016 . [2]

  • Buchwald-Hartwig General Protocol: D. S. Surry, S. L. Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Mechanism:  F. Terrier. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991 . 
    
  • Oxolane/THF Amine Synthesis: A. R. Katritzky, et al. "Synthesis of tetrahydrofuran-3-amines."[2] Journal of Organic Chemistry, 2000 .

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-phenylethyl)oxolan-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Protocol Standardization for N-(2-phenylethyl)oxolan-3-amine

Executive Summary

The synthesis of N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine) presents a classic challenge in secondary amine construction: balancing reactivity with stability. While the direct reductive amination of dihydrofuran-3(2H)-one is the most direct path, users frequently report yields <40% due to the instability of the furanone starting material and improper workup pH control.

This guide provides a validated "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB), alongside a "High-Fidelity" alternative route via amide reduction for cases where the ketone pathway fails.

Module 1: The Gold Standard Protocol (Reductive Amination)

Methodology: Direct Reductive Amination (DRA) Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH) Mechanism: In situ formation of iminium ion followed by selective hydride transfer.

The Logic (Why this works)

We utilize STAB (


) instead of Sodium Cyanoborohydride (

) or Sodium Borohydride (

).
  • Selectivity: STAB is mild and does not reduce the ketone competitively at room temperature, preventing the formation of the alcohol byproduct (tetrahydrofuran-3-ol).

  • Toxicity: Eliminates the risk of residual cyanide in the final drug substance.

  • Catalysis: The inclusion of Acetic Acid is non-negotiable. Ketones are less electrophilic than aldehydes; acid catalysis is required to push the equilibrium toward the iminium species.

Step-by-Step Procedure

Scale: Based on 5.0 mmol limiting reagent.

StepActionTechnical Rationale
1 Prepare Solvents Ensure 1,2-Dichloroethane (DCE) is anhydrous.[1] Note: THF can be used but DCE offers faster kinetics.[2]
2 Mix Reagents Dissolve 2-phenylethanamine (1.0 equiv) and dihydrofuran-3(2H)-one (1.1 equiv) in DCE (0.2 M concentration).
3 Acidify Add Acetic Acid (1.0 - 1.5 equiv). Stir for 20-30 mins at RT.
4 Reduction Add STAB (1.4 - 1.5 equiv) in one portion.
5 Reaction Stir at RT for 4–16 hours under

. Monitor by LCMS/TLC.
6 Quench Quench with Sat. aq.

. Stir for 15 mins.
7 Workup (The Trap) Adjust aqueous layer to pH > 10 using 1N NaOH.
8 Extraction Extract with DCM (3x). Dry over

.
Reaction Pathway Visualization

ReactionPathway Start Start: Phenethylamine + Dihydrofuran-3-one Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Equilibrium) SideProduct Side Product: Tetrahydrofuran-3-ol Start->SideProduct If NaBH4 used (Direct Reduction) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Target Amine: N-(2-phenylethyl) oxolan-3-amine Iminium->Product + STAB (Hydride Transfer)

Caption: Mechanistic pathway highlighting the critical role of acid catalysis and selective reduction to avoid alcohol byproducts.

Module 2: Troubleshooting Guide

Issue: "My yield is consistently low (10-30%)."

Potential CauseDiagnosisCorrective Action
Workup pH Error Aqueous layer was neutral/acidic during extraction.The Fix: Retain your aqueous layer! Add 1N NaOH until pH is 10-12, then re-extract with DCM. The product is likely still there.
Ketone Instability Dihydrofuran-3(2H)-one is volatile and polymerizes.The Fix: Check the purity of the ketone via H-NMR. If complex signals appear in the baseline, distill the ketone immediately before use or switch to Module 3 (Alternative Route) .
Wet Solvents Hydrolysis of the iminium ion back to starting materials.The Fix: Add activated 4Å Molecular Sieves to the reaction mixture. Water competes with the amine, pushing equilibrium backward.
Incomplete Conversion Iminium formation is slow.The Fix: Increase AcOH to 2.0 equiv or pre-stir amine+ketone+acid for 1 hour before adding STAB.

Module 3: The "High-Fidelity" Alternative (Amide Reduction)

If the furanone starting material is too unstable or expensive, use this 2-step sequence. It is longer but significantly more robust and scalable.

Route: Tetrahydrofuran-3-carboxylic acid


 Amide 

Amine.
  • Amide Coupling: React tetrahydrofuran-3-carboxylic acid with 2-phenylethanamine using EDC/HOBt or T3P. This forms the stable amide intermediate.

  • Reduction: Reduce the amide using LiAlH4 (in THF, reflux) or Borane-THF (

    
    ).
    

Why use this?

  • Tetrahydrofuran-3-carboxylic acid is a cheap, shelf-stable solid.

  • Amide intermediates are easy to purify (often crystalline).

  • Avoids the volatile/unstable ketone entirely.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol (MeOH) as the solvent? A: Not with STAB. STAB reacts rapidly with methanol (solvolysis), destroying the reagent. If you must use MeOH (for solubility), switch the reducing agent to Sodium Cyanoborohydride (


)  or Picoline-Borane , but be aware of the toxicity and slower kinetics.

Q: I see a "double addition" byproduct (Tertiary Amine). How do I stop this? A: This is "dialkylation," where the product amine reacts with another molecule of ketone.

  • Prevention: Ensure the amine is in slight excess (1.1 equiv amine : 1.0 equiv ketone).

  • Prevention: Do not heat the reaction. Keep it at Room Temperature.

  • Note: This is rare with ketones due to steric hindrance but common with aldehydes.

Q: The reaction turns black/tarry. Is this normal? A: No. This usually indicates polymerization of the dihydrofuran-3(2H)-one.

  • Immediate Action: Switch to the Amide Reduction (Module 3) method. The furanone ring is sensitive to base and heat; if your amine is very basic or the reaction exotherms, the ring can open or polymerize.

Module 5: Decision Matrix & Workflow

DecisionMatrix Question Start: Select Route CheckKetone Is Dihydrofuran-3-one pure/available? Question->CheckKetone RouteA Route A: Reductive Amination (Fastest, fewer steps) CheckKetone->RouteA Yes RouteB Route B: Amide Reduction (Most Robust, scalable) CheckKetone->RouteB No / Unstable StepA Use STAB + AcOH + DCE Watch pH during workup! RouteA->StepA StepB 1. Coupling (T3P/EDC) 2. Reduction (LiAlH4) RouteB->StepB

Caption: Decision tree for selecting the optimal synthesis route based on reagent quality and stability.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5]

  • BenchChem . (2025).[1] Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures. BenchChem Technical Library.

  • Master Organic Chemistry . (2017). Reductive Amination: Mechanism and Reagents.

Sources

Optimizing reductive amination for steric hindrance in oxolane amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination

Welcome to the technical support guide for optimizing reductive amination reactions, with a specialized focus on sterically demanding oxolane amines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when coupling sterically hindered carbonyls and amines. The following question-and-answer troubleshooting guide provides in-depth, field-proven insights to overcome common experimental hurdles.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a cornerstone transformation in organic synthesis for forming carbon-nitrogen bonds.[1] The reaction proceeds in two fundamental stages:

  • Imine/Iminium Ion Formation: An amine attacks a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[2][3] This step is reversible and often requires acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity.[4]

  • Reduction: A reducing agent, typically a hydride source, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[5]

The primary challenge with sterically hindered substrates, such as bulky oxolane amines, is that both of these steps can be severely impeded.[6][7]

ReductiveAmination R1 R₁-C(=O)-R₂ (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate R1->Hemiaminal + Amine Amine R₃-NH-R₄ (Amine) Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O (Acid Catalyzed) Product Final Amine Product Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Troubleshooting Guide & FAQs

Category 1: Low or No Product Conversion

Question: My reaction shows minimal to no conversion of my starting materials. What are the primary causes when coupling a sterically hindered oxolane amine with a bulky ketone?

Answer: This is the most common failure mode and almost always points to an issue with the formation of the crucial imine or iminium intermediate. Steric hindrance creates a significant energy barrier for both the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step.[6][8]

Troubleshooting Steps:

  • Verify Imine/Iminium Formation: Before troubleshooting the reduction, you must confirm the intermediate is forming. Monitor the reaction mixture by TLC, LC-MS, or NMR after mixing the carbonyl, amine, and an acid catalyst (without the reducing agent) for a few hours. If no imine/iminium ion is detected, the reduction step will not proceed.

  • Optimize pH: Imine formation is acid-catalyzed, but excessive acid is detrimental. If the pH is too low, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, halting the reaction.[9] For hindered ketones, a common starting point is to use 1.0–1.5 equivalents of a weak acid like acetic acid.[7][10]

  • Facilitate Dehydration: The equilibrium between the reactants and the imine must be shifted toward the product.[2] This is especially critical for hindered substrates where the equilibrium already disfavors the sterically crowded imine.

    • Chemical Dehydrating Agents: Add activated 4Å molecular sieves to the reaction mixture to sequester the water byproduct.[11]

    • Azeotropic Removal: If the solvent allows (e.g., toluene or benzene, though less common now), use a Dean-Stark apparatus to remove water azeotropically.

Category 2: Issues with the Reduction Step

Question: I've confirmed that the imine intermediate forms, but the reduction is sluggish or incomplete, leaving me with a mixture of imine and starting materials. Which reducing agent should I use?

Answer: The choice of reducing agent is critical for hindered substrates. A reducing agent that is too weak will not overcome the steric hindrance around the C=N bond. Conversely, a reagent that is too strong may indiscriminately reduce the starting carbonyl, leading to alcohol byproducts.[9][12]

For sterically demanding reductive aminations, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is widely regarded as the reagent of choice.[7][13] Its attenuated reactivity, a result of the steric bulk and electron-withdrawing effect of the three acetoxy groups, makes it highly selective for the protonated iminium ion over the starting ketone or aldehyde.[10][12][14]

Reducing Agent Pros Cons Best For
Sodium Borohydride (NaBH₄) Inexpensive, powerful reductant.[12]Reduces aldehydes/ketones, leading to byproducts.[9] Not selective for one-pot reactions.Two-step (indirect) procedures where the imine is pre-formed and isolated or generated in situ before reductant addition.[7][12]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at pH 4-6.[4][9]Highly toxic; can generate HCN gas upon acidic workup.[2][14] Can be sluggish with very hindered substrates.[14]Reactions where toxicity is not a major concern and moderate steric hindrance is present.
Sodium Triacetoxyborohydride (STAB) Excellent selectivity for iminium ions.[10][12] Ideal for one-pot reactions.[7] Less toxic than NaBH₃CN.[13] Effective for many hindered substrates.[7]More expensive, lower hydride efficiency. Sensitive to water and less compatible with protic solvents like methanol.[15]Recommended for sterically hindered substrates. One-pot direct reductive aminations, especially with sensitive functional groups.[7][10]

Troubleshooting Steps:

  • Switch to STAB: If you are using NaBH₃CN or NaBH₄ in a one-pot protocol and seeing poor results, switching to 1.3–1.6 equivalents of STAB is the most effective first step.[7]

  • Solvent Choice: The preferred solvent for STAB-mediated reactions is an anhydrous aprotic solvent, most commonly 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][15] Reactions in tetrahydrofuran (THF) are also possible but may be slower.[7]

  • Increase Temperature: While many reductive aminations proceed at room temperature, hindered systems may require gentle heating (e.g., 40-50 °C) to increase the rate of both imine formation and reduction. Monitor carefully for potential side reactions.

Category 3: Side Reactions and Impurities

Question: My primary oxolane amine is reacting twice with the aldehyde, leading to a significant amount of the tertiary N,N-dialkylated byproduct. How can I prevent this?

Answer: This is a common side reaction when using a primary amine with a reactive aldehyde.[7] The desired secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining aldehyde, leading to the formation of an undesired tertiary amine.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight molar excess (up to 5%) of the primary amine relative to the carbonyl compound. This can sometimes suppress the dialkylation by ensuring the initial reaction proceeds to completion before the product can compete.[7]

  • Adopt a Two-Step (Indirect) Procedure: This is the most robust method to prevent dialkylation.[7][10]

    • Step 1 (Imine Formation): Form the imine first by mixing the aldehyde and primary amine in a solvent like methanol, which facilitates rapid imine formation.[7]

    • Step 2 (Reduction): Once the aldehyde is fully consumed (monitor by TLC/LC-MS), add a less selective but powerful reducing agent like Sodium Borohydride (NaBH₄) to rapidly reduce the pre-formed imine.[7][12] This prevents the secondary amine product from ever being in the presence of the starting aldehyde.

Experimental Protocols & Workflows

Protocol 1: General One-Pot Reductive Amination of a Hindered Ketone using STAB

This protocol is adapted for challenging substrates where a direct, one-pot approach is desired.[7]

  • To a solution of the ketone (1.0 equiv) and the sterically hindered oxolane amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered systems, the reaction may require stirring for 12-48 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCE or DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as necessary.

TroubleshootingWorkflow Start Start: Low/No Product Yield CheckImine Check for Imine/Iminium Formation (TLC, LC-MS) Start->CheckImine ImineAbsent Imine is Absent CheckImine->ImineAbsent No IminePresent Imine is Present CheckImine->IminePresent Yes OptimizeImine Optimize Imine Formation: 1. Adjust pH (Add Acetic Acid) 2. Add Dehydrating Agent (4Å MS) 3. Increase Temperature ImineAbsent->OptimizeImine Success Reaction Optimized OptimizeImine->Success OptimizeReduction Optimize Reduction Step: 1. Switch to STAB in DCE 2. Ensure Anhydrous Conditions 3. Increase STAB Equivalents (1.5x) IminePresent->OptimizeReduction OptimizeReduction->Success

Sources

Handling hygroscopic properties of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hygroscopicity, Deliquescence, and Handling Protocols

Executive Summary: The Invisible Stoichiometric Error

As researchers, we often treat weighing as a trivial precursor to "real" chemistry. However, with amine hydrochloride (HCl) salts, moisture absorption is a primary failure mode. A salt that has absorbed 5% water by weight introduces a 5% stoichiometric error before the reaction begins. In drug development, this compromises potency assays, crystal form stability, and bioavailability data.

This guide moves beyond "keep it dry" to provide actionable, field-proven workflows for handling these challenging materials.

Core Concepts: Why is my Salt Turning into Liquid?

The Mechanism: Amine HCl salts are ionic lattices held together by hydrogen bonds (N-H⁺···Cl⁻). The chloride ion is a weak hydrogen bond acceptor but highly effective at coordinating water molecules. When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the salt absorbs moisture until it dissolves in its own sorbed water—a process called deliquescence .[1][2][3]

Key Metric: Critical Relative Humidity (CRH)

  • If Ambient RH < CRH: The salt remains solid (though surface adsorption may occur).

  • If Ambient RH > CRH: The salt absorbs water exponentially.

  • The Danger Zone: Many amine HCl salts have a CRH between 30-50%. Standard lab air (often 40-60% RH) is frequently above this threshold, leading to rapid degradation.

Troubleshooting & FAQs

Category A: Storage & Environmental Control[4][5]

Q: My salt has formed a hard "cake" in the bottle. Can I still use it?

  • Diagnosis: The salt has undergone a partial deliquescence-recrystallization cycle. Moisture lowered the glass transition temperature (

    
    ), causing the particles to fuse.
    
  • Action:

    • Do not scrape it aggressively; this generates static and exposes new surfaces to moisture.

    • Protocol: Dry the entire bottle (uncapped) in a vacuum oven (see Drying Protocol below) to remove absorbed water. Once dried, gently break the cake with a spatula.

    • Validation: Verify purity via HPLC or NMR. Hydrolysis may have occurred if the salt is sensitive (e.g., ester-containing amines).

Q: Which desiccant should I use? Silica gel seems ineffective.

  • Analysis: Silica gel is a Type IV isotherm desiccant; it stops working effectively at low RH. Amine salts need an environment near 0% RH.

  • Recommendation:

    • Primary: Phosphorus Pentoxide (

      
      ) – Aggressive, high capacity. Note: 
      
      
      
      forms a syrup upon saturation; use a glass tray.
    • Secondary (Acid Trap): If your salt smells of HCl, it is off-gassing. Place a small beaker of Potassium Hydroxide (KOH) pellets in the desiccator to neutralize acidic vapors, preventing corrosion of the desiccator seal.

Category B: Weighing Protocols

Q: The balance reading keeps drifting upwards while I weigh. How do I get an accurate mass?

  • Cause: The salt is absorbing atmospheric moisture in real-time. A drift of +0.1 mg every 10 seconds indicates rapid hygroscopicity.

  • The "Difference Weighing" Protocol (High Precision):

    • Dry the weighing boat/vessel and the salt.

    • Place the closed vial containing the salt on the balance. Tare.

    • Remove vial, extract approximate amount, close vial.

    • Place the lighter vial back on the balance.

    • The negative mass displayed is the exact amount removed.

    • Why this works: You are measuring the loss from a closed system, not the gain on an exposed pan.

Q: When is a Glove Bag/Box mandatory?

  • Rule of Thumb: If the CRH of your salt is < 40% (often indicated by the salt turning to liquid within 15 minutes on the bench), you must use an inert atmosphere.

  • Alternative: If a glove box is unavailable, use a "Schlenk Weighing" technique: tared Schlenk tube

    
     vacuum/purge cycle 
    
    
    
    add solid under N2 flow.
Category C: Drying & Recovery[6]

Q: Can I dry my salt in a standard oven?

  • Risk: Amine HCl salts can undergo thermal disproportionation (losing HCl gas) or oxidation (discoloration) at high temperatures in air.

  • Protocol: Vacuum Oven Drying

    • Temp: 10°C to 20°C below the melting point (check DSC data). If unknown, start at 40°C.

    • Pressure: < 50 mbar.

    • Time: 12–24 hours.

    • Self-Validating Step: Weigh the sample, dry for 2 more hours, and weigh again. If mass changes by < 0.5%, it is dry (Constant Weight).

Visual Troubleshooting Guides

Diagram 1: The "Wet Salt" Decision Matrix

Use this logic flow when encountering compromised material.

WetSaltLogic Start Issue: Salt appears clumped, wet, or sticky CheckColor Check Color/Purity (Compare to CoA) Start->CheckColor Discolored Discolored (Yellow/Brown) CheckColor->Discolored Changed White White / Original Color CheckColor->White No Change Recrystallize CRITICAL FAILURE: Oxidation/Degradation likely. Recrystallize or Discard. Discolored->Recrystallize CheckForm Is it Liquid (Deliquesced) or Solid (Caked)? White->CheckForm Liquid Liquid Phase CheckForm->Liquid Caked Solid Cake CheckForm->Caked Rotovap Dissolve in MeOH/EtOH, Filter, then Rotovap Liquid->Rotovap VacOven Vacuum Oven Dry (40°C, <50 mbar, 24h) Caked->VacOven Rotovap->VacOven Validation Validation: 1. NMR (Check Stoichiometry) 2. KF Titration (Water Content) VacOven->Validation

Caption: Decision matrix for recovering hygroscopic amine salts. Note that discoloration often indicates irreversible chemical degradation requiring recrystallization.

Diagram 2: The "Difference Weighing" Protocol

Standard operating procedure for high-precision weighing of hygroscopic solids.

WeighingProtocol Step1 1. Prepare Vial Add salt to vial. Dry in oven. Cap TIGHTLY. Step2 2. Initial Weighing Place capped vial on balance. Press TARE (Reading = 0.0000 g). Step1->Step2 Step3 3. Transfer Remove vial from balance. Quickly transfer salt to reaction vessel. Recap vial immediately. Step2->Step3 Step4 4. Final Weighing Place capped vial back on balance. Reading will be NEGATIVE. Step3->Step4 Result Result The absolute value of the negative reading is the exact mass transferred. (Eliminates moisture uptake error) Step4->Result

Caption: Difference weighing eliminates error caused by the balance pan or sample absorbing water during the measurement process.

Comparative Data: Desiccants & Counter-ions

Table 1: Desiccant Selection for Amine Salts

DesiccantEfficiency (Residual H2O)CapacitySuitability for Amine HClNotes
Phosphorus Pentoxide (

)
High (< 0.02 mg/L air)LowExcellent Best for final drying. Forms corrosive syrup; use glass inserts.
Molecular Sieves (4Å) High (0.001 mg/L air)ModerateGood Physical adsorption only; no chemical reaction. Regenerable.
Silica Gel Low (0.03 mg/L air)HighPoor Ineffective at low RH. Only prevents gross deliquescence.
KOH / NaOH Pellets ModerateModerateSpecialized Used specifically to trap acid vapors (HCl) from unstable salts.

Table 2: Strategic Salt Switching (If HCl fails) If handling becomes impossible, consider switching the counter-ion.

Counter-ionHygroscopicity RiskSolubilityCrystallinity
Hydrochloride High HighGood
Sulfate ModerateHighGood
Fumarate Low ModerateExcellent
Succinate Low ModerateGood
Tosylate LowLowExcellent

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and hygroscopicity profiles).
  • Mestek . (2019). Development of a Technique to Measure Deliquescent Relative Humidity. 2

  • SelectScience . (2015).[4] 5 Tips for More Accurate Results with an Analytical Balance. 4[5]

  • Benchchem . (2025).[6] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. 6[5]

Sources

Technical Support Center: Crystallization of N-phenethyltetrahydrofuran-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-CRYST-2024-09 Role: Senior Application Scientist Status: Active Last Updated: February 21, 2026[1]

Executive Summary & Molecule Profile

The Challenge: Crystallizing N-phenethyltetrahydrofuran-3-amine hydrochloride presents a classic "amphiphilic salt" dilemma. The molecule contains a lipophilic phenethyl tail and a polar, ionic ammonium-THF headgroup. This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1]

Physicochemical Profile:

  • Core Structure: Secondary amine salt with a chiral ether ring.[1]

  • Key Risk: The ether oxygen in the tetrahydrofuran (THF) ring acts as a hydrogen bond acceptor, increasing the risk of forming hygroscopic hydrates or alcohol-solvates.

  • Critical Issue: The salt tends to form a "gum" or "glass" upon rapid cooling due to a wide metastable zone width (MSZW).

Troubleshooting Guide: The "Oiling Out" Crisis

Phase 1: Diagnosis

User Report: "I cooled my reaction mixture, and instead of white needles, I got a yellow oil at the bottom of the flask."

The Mechanism: This is Oiling Out (LLPS) .[2] The thermodynamic energy barrier for forming an amorphous liquid droplet is lower than that for forming an ordered crystal lattice. This usually happens when:

  • The supersaturation is too high (cooling too fast).[1]

  • The solvent system is too polar (stabilizing the oil phase).

  • Impurities (unreacted phenethylamine) are depressing the melting point.[1]

Phase 2: The Solution Matrix
IssueVisual IndicatorRoot CauseCorrective Action (Protocol)
Oiling Out Distinct oil layer at bottomLLPS (Metastable zone violation)Reheat to dissolution. Add 10-20% less polar anti-solvent (e.g., MTBE or EtOAc).[1] Seed at the cloud point.
Gumming Sticky, amorphous solidSolvent inclusion / HygroscopicityAzeotropic Drying. Switch solvent to MIBK or Toluene. Distill to remove water.
Color Entrapment Yellow/Brown crystalsImpurity inclusion in latticeCharcoal Treatment. Use activated carbon in the hot filtration step (free base form preferred).
No Precipitate Clear solution @ -20°CHigh solubility (Salt effect)Salt Break. Convert back to free base, extract, dry, and re-form salt in anhydrous ether/dioxane.

Master Protocol: The "Golden Ratio" Recrystallization

This protocol uses a dual-solvent system (IPA/EtOAc) designed to balance the polar head and lipophilic tail.[1]

Materials:
  • Crude Salt: N-phenethyltetrahydrofuran-3-amine HCl[1]

  • Solvent A (Good Solvent): Isopropanol (IPA) - High solubility for the ionic head.[1]

  • Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) - Low solubility, drives lattice formation.[1]

Step-by-Step Workflow:
  • Dissolution (The Saturation Point):

    • Place 10g of crude salt in a round-bottom flask.

    • Add IPA (approx. 3-5 mL/g) and heat to nearly boiling (80°C).

    • Critical: If the solution is not clear, add IPA dropwise until fully dissolved. Do not add excess.

  • The "Cloud Point" Titration:

    • While maintaining reflux (mild boil), slowly add EtOAc down the condenser.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add just enough hot IPA (0.5 - 1 mL) to clear the solution again.[1]

  • Controlled Nucleation (The Seeding Step):

    • Remove from heat.[1][3] Allow to cool slowly to ~60°C.

    • Add Seed Crystals: Add 0.1% w/w pure seed crystals.

    • Observation: You should see a "milky" cascade of crystallization, not oil droplets.

  • The Aging Process:

    • Cool to Room Temperature (20°C) over 2 hours (approx 0.3°C/min).

    • Why? Slow cooling prevents impurity trapping.[1]

    • Chill to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum (nitrogen blanket preferred).[1]

    • Wash with cold 1:3 IPA:EtOAc mixture.

    • Drying: Dry at 40°C under vacuum.[1] Caution: High heat (>60°C) may cause surface melting or discoloration.[1]

Visual Troubleshooting Logic

Diagram 1: Decision Tree for Oiling Out

CrystallizationLogic Start Start: Cooling Process CheckState Observation at 50°C Start->CheckState Crystals White Precipitate CheckState->Crystals Ideal Oil Yellow Oil Droplets CheckState->Oil LLPS Detected Clear Clear Solution CheckState->Clear Undersaturated Success Success: Filter & Dry Crystals->Success Action_Oil Action: Reheat to Reflux Add 10% Anti-Solvent SEED at Cloud Point Oil->Action_Oil Action_Clear Action: Evaporate 20% Vol or Cool to -10°C Clear->Action_Clear Action_Oil->Start Retry Action_Clear->Start Retry

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (LLPS) during cooling.

Frequently Asked Questions (FAQs)

Q1: My salt is extremely hygroscopic and turns to goo on the filter paper. What do I do?

  • Answer: This indicates the presence of residual water or excess HCl.

    • Fix: Use Methyl Isobutyl Ketone (MIBK) as the solvent. MIBK forms an azeotrope with water.[1] Distill off 20% of the volume to physically remove water from the system before crystallizing. Perform filtration in a glove bag or under a nitrogen cone.

Q2: Can I use Acetone?

  • Answer: Avoid Acetone if possible. While solubility is good, primary/secondary amines can react with ketones to form imines (Schiff bases) or hemiaminals over time, especially under acidic conditions (HCl) and heat. Stick to esters (EtOAc) or alcohols (IPA).[1]

Q3: The melting point is broad (e.g., 145-155°C). Is it impure?

  • Answer: Not necessarily. Amine HCl salts often exhibit polymorphism .[1] You may have a mixture of Form A and Form B, or a solvate.

    • Validation: Run a DSC (Differential Scanning Calorimetry).[1][4] If you see two endotherms, it’s polymorphism. If you see a broad desolvation peak followed by a melt, it’s a solvate.

Q4: How do I remove the yellow color?

  • Answer: Colored impurities are often oxidized phenethyl derivatives.[1]

    • Protocol: Do not treat the salt. Convert 5g of salt back to Free Base (using NaOH).[1] Extract into Toluene.[1] Add Activated Carbon (5 wt%) and stir at 50°C for 30 mins. Filter over Celite.[1] Re-form the HCl salt using anhydrous HCl in Dioxane/Ether.

Advanced Mechanism: Why This Happens

Diagram 2: The Thermodynamics of Oiling Out

PhaseDiagram Stable Stable Zone (Undersaturated) Metastable Metastable Zone (Ideal Growth) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling OilRegion Oiling Out Region (Liquid-Liquid Separation) Metastable->OilRegion High Impurity Or Wrong Solvent OilRegion->Labile Slow Transformation (Gumming)

Caption: Phase diagram illustrating the danger zone where oiling out competes with crystallization.[1]

Scientific Rationale: The "Oiling Out" region typically lies metastably submerged within the solubility curve. When the affinity between the solvent and the hydrophobic "phenethyl" tail is mismatched against the ionic "HCl" head, the system reduces free energy by separating into a solvent-rich phase and a solute-rich oil phase, rather than organizing into a crystal lattice [1, 2].

References

  • Viedma, C. (2005).[1] Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling.[1] Physical Review Letters.[1] Link

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Chapter on "Oiling Out" and Impurity Effects). Link

  • Newman, A. (2015).[1] Polymorphism in the Pharmaceutical Industry. Hilfiker, R. (Ed.).[1] Wiley-VCH.[1] (Section on Amine Salt Polymorphism). Link[1]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for counter-ion selection and salt behavior). Link[1]

(Note: The specific molecule N-phenethyltetrahydrofuran-3-amine is a building block often synthesized via reductive amination.[1] The protocols above are derived from first principles of secondary amine HCl salt crystallization as detailed in references 2 and 4.)

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Strategies for N-(2-phenylethyl)oxolan-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemistry teams. It synthesizes theoretical principles with practical application strategies for the characterization of N-(2-phenylethyl)oxolan-3-amine HCl .

Executive Summary & Structural Logic

N-(2-phenylethyl)oxolan-3-amine hydrochloride represents a common scaffold in medicinal chemistry, combining a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with an aromatic linker via a secondary amine.[1]

Analyzing this compound presents specific challenges:

  • Chirality: The C3 position on the oxolane ring is a chiral center, making the ring protons diastereotopic and magnetically non-equivalent.

  • Salt Form: The hydrochloride salt introduces ammonium protons (

    
    ), which are solvent-sensitive.[1]
    
  • Overlap: The oxolane ether protons often overlap with the amine's

    
    -methylene signals.
    

This guide compares the two primary analytical "alternatives"—DMSO-d6 and CDCl3 —to determine the optimal workflow for structural validation.

Structural Dissection & Spin Systems

To interpret the spectrum, we must first isolate the three distinct spin systems:

  • System A (Aromatic): 5 protons (mono-substituted benzene).[1]

  • System B (Linker): An

    
     or 
    
    
    
    system (Ethylene bridge).[1]
  • System C (Oxolane Core): A complex aliphatic cycle with diastereotopic methylene protons.[1]

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is not merely about solubility; it dictates the visibility of the ammonium protons and the resolution of the chiral center's multiplets.[1]

Performance Matrix
FeatureAlternative A: DMSO-d6 (Recommended)Alternative B: CDCl3 Scientific Rationale
Solubility (HCl Salt) Excellent (>50 mg/mL)Poor to Moderate Ionic lattices (

) require high dielectric constants (

) for dissociation.[1]
Ammonium (

) Signal
Visible (Broad singlets, 8.5–9.5 ppm)Invisible / Broad Hump DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH signal on the NMR timescale.[1]
Resolution (

-CH protons)
High (Distinct shifts)Variable (Concentration dependent)In CDCl3, ion pairing can cause concentration-dependent shifts of protons

to the nitrogen.[1]
Water Peak Interference ~3.33 ppm (May overlap with linker)~1.56 ppm (Usually clear)DMSO attracts atmospheric water; requires dry handling to prevent overlap with the phenylethyl linker.[1]
Quantitative Shift Prediction (Experimental Expectations)

Note: Values are derived from fragment analysis of 3-aminotetrahydrofuran and phenethylamine salts.

Proton AssignmentPredicted

(DMSO-d6)
Predicted

(CDCl3)
Interpretation

(Ammonium)
9.0 – 9.8 ppm (br s, 2H)Not ObservedCritical for confirming salt formation.[1]
Ar-H (Phenyl) 7.20 – 7.40 ppm (m, 5H)7.15 – 7.35 ppmDiagnostic integral reference (5H).[1][2]
Oxolane C3-H (Methine) 3.80 – 4.00 ppm (m, 1H)3.50 – 3.70 ppmDeshielded by

; often overlaps with ether protons.[1]
Oxolane C2/C4/C5-H 3.60 – 4.10 ppm (Complex m)3.70 – 4.10 ppmDiastereotopic splitting is more pronounced in DMSO due to slower relaxation.[1]
Linker

-CH2 (

)
3.05 – 3.20 ppm (t/m, 2H)2.90 – 3.10 ppmSignificant downfield shift in salt form vs. free base.[1]
Linker

-CH2 (

)
2.90 – 3.05 ppm (t, 2H)2.80 – 3.00 ppmCoupled to the

-CH2; look for triplet splitting (

Hz).[1]

Comparative Analysis: Salt vs. Free Base

Drug development often requires converting the HCl salt to a free base for biological assays. The NMR spectrum provides the definitive "Yes/No" confirmation of this conversion.

  • Mechanism: Deprotonation removes the positive charge on the nitrogen, increasing electron density on adjacent carbons (shielding effect).[1]

  • Key Indicator: The protons

    
     to the nitrogen (Oxolane C3-H and Linker 
    
    
    
    ) will shift upfield (lower ppm) by 0.3 – 0.5 ppm upon neutralization.[1]

Salt_FreeBase_Shift Salt HCl Salt Form (N+ withdraws electrons) Alpha_Protons α-Protons (Next to Nitrogen) Salt->Alpha_Protons Deshielded FreeBase Free Base Form (Lone pair restores density) FreeBase->Alpha_Protons Shielded Shift_Result Upfield Shift (Δδ ≈ -0.5 ppm) Alpha_Protons->Shift_Result Deprotonation Effect

Figure 1: Mechanistic impact of deprotonation on chemical shift values.

Experimental Protocol (Self-Validating Workflow)

This protocol ensures high-integrity data generation, specifically designed to mitigate the hygroscopic nature of amine salts in DMSO.[1]

Step 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the HCl salt into a clean vial.

    • Why? <5 mg leads to poor signal-to-noise; >15 mg can cause viscosity broadening in DMSO.[1]

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule or solvent stored over molecular sieves.[3] Water content >0.1% will broaden the

      
       peak and obscure the linker region (~3.3 ppm).[1]
      
  • Homogenization: Vortex for 30 seconds. Ensure complete dissolution (solution must be clear, not cloudy).[1]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 or 32 (sufficient for 10 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: To ensure accurate integration of the aromatic protons vs. the aliphatic protons.

  • Spectral Width: -2 to 14 ppm (to catch the downfield ammonium protons).[1]

Step 3: Processing & Logic Check[1]
  • Phasing: Apply manual phasing. Automatic phasing often fails on the broad salt peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad NH peaks.

  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

Data Interpretation Workflow

Use this logic flow to validate your structure.

Interpretation_Workflow Start Start Analysis Check_NH 1. Check 8.5-10 ppm Is there a broad 2H signal? Start->Check_NH Decision_Salt Confirm: HCl Salt Present Check_NH->Decision_Salt Yes Decision_Free Suspect: Free Base or Exchange Check_NH->Decision_Free No Check_Ar 2. Check 7.1-7.4 ppm Integrate to 5H (Phenyl) Analyze_Linker 3. Analyze 2.8-3.2 ppm Look for 2x CH2 groups Check_Ar->Analyze_Linker Decision_Salt->Check_Ar Analyze_Core 4. Analyze 3.6-4.1 ppm Complex Multiplets (Oxolane) Analyze_Linker->Analyze_Core Final_Valid Structure Validated Analyze_Core->Final_Valid

Figure 2: Step-by-step logic for spectral validation.

Self-Validation Checkpoints
  • The Integral Ratio Test: Set the aromatic region (7.2–7.4 ppm) to 5.00. The sum of the aliphatic regions (2.0–4.2 ppm) must equal 11 protons (7 oxolane + 4 linker).[1] If the integral is low, you likely have water overlap or incomplete relaxation.

  • The "Roof Effect" Check: The ethylene linker (

    
    ) often appears as a distorted triplet pair due to strong coupling (second-order effects).[1] This confirms the connectivity of the 
    
    
    
    chain.[1]

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • ChemicalBook. (2025). "(S)-Tetrahydrofuran-3-amine Hydrochloride Spectral Data." ChemicalBook Product Database.

  • PubChem. (2025).[5][6] "Compound Summary: (3R)-3-Aminotetrahydrofuran hydrochloride." National Library of Medicine. [1]

  • Gottlieb, H. E., et al. (1997).[1][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Phenethyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

** N-Phenethyltetrahydrofuran-3-amine** (C₁₂H₁₇NO, MW 191.13) represents a critical structural scaffold in both medicinal chemistry (as a pharmacophore for monoamine transporter inhibitors) and forensic analysis (as a potential precursor or metabolite of novel psychoactive substances, specifically furan-based fentanyl analogs).

This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation patterns. Crucially, we address the analytical challenge of distinguishing this compound from its isobaric isomer, ** N-Phenethylmorpholine**, which shares the same molecular weight and primary fragmentation channels.

Chemical Profile
FeatureN-Phenethyltetrahydrofuran-3-amineN-Phenethylmorpholine (Primary Alternative)
Structure Secondary Amine (Exocyclic N)Tertiary Amine (Endocyclic N)
Formula C₁₂H₁₇NOC₁₂H₁₇NO
Exact Mass 191.1310 Da191.1310 Da
Key Functionality Tetrahydrofuran ring + Secondary AmineMorpholine ring (Ether + Amine in ring)
Relevance Synthetic Intermediate, Potential NPS MetaboliteCommon Chemical Reagent, Isomeric Interference

Mass Spectrometry Fragmentation Mechanics

The fragmentation of N-phenethyltetrahydrofuran-3-amine under Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI-CID) is governed by the stability of the secondary amine and the tetrahydrofuran (THF) ether linkage.

Primary Fragmentation Pathway (EI)

The fragmentation is dominated by


-cleavage  initiated by the nitrogen atom.
  • Base Peak Formation (m/z 100):

    • Mechanism: Homolytic cleavage of the C-C bond between the

      
      -carbon (of the phenethyl chain) and the 
      
      
      
      -carbon (benzyl position).
    • Process: The radical site on the nitrogen induces the loss of a stable benzyl radical (C₇H₇•, 91 Da).

    • Resulting Ion: An iminium ion

      
      .
      
    • Calculation:

      
      .
      
  • Secondary Fragments:

    • m/z 91 (Tropylium Ion): Generated via inductive cleavage of the benzyl group. High intensity in EI.

    • m/z 71 (THF Ring): Further fragmentation of the m/z 100 ion or direct cleavage can yield the tetrahydrofuran-3-yl cation (

      
      ).
      
    • m/z 70 (THF-ene): Hydrogen rearrangement leading to a neutral loss of the amine fragment.

ESI-MS/MS Fragmentation (CID)

In ESI (


), the protonated molecule undergoes collision-induced dissociation:
  • Major Transition:

    
     (Phenethyl cation) and 
    
    
    
    (Amine-THF fragment).
  • Diagnostic Loss: Loss of the THF ring or ammonia is less common than the cleavage of the phenethyl linker.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathways for N-phenethyltetrahydrofuran-3-amine, highlighting the critical m/z 100 iminium ion.

FragmentationPathway M Molecular Ion (M+•) m/z 191 [Ph-CH2-CH2-NH-THF] AlphaCleavage α-Cleavage (Exocyclic) M->AlphaCleavage Ionization Tropylium Tropylium Ion m/z 91 [C7H7]+ M->Tropylium Inductive Cleavage BenzylRadical Loss of Benzyl Radical (Ph-CH2•) [-91 Da] AlphaCleavage->BenzylRadical BasePeak Base Peak Ion m/z 100 [CH2=NH-THF]+ AlphaCleavage->BasePeak Dominant Path THF_Frag THF Ring Fragment m/z 71 [C4H7O]+ BasePeak->THF_Frag Secondary Decay

Figure 1: Mechanistic fragmentation tree for N-phenethyltetrahydrofuran-3-amine (EI Mode).

Comparative Analysis: The Isomer Problem

A major analytical risk is misidentifying N-phenethyltetrahydrofuran-3-amine as ** N-phenethylmorpholine**. Both compounds share the formula C₁₂H₁₇NO and produce a base peak at m/z 100 .

Why m/z 100 is Ambiguous
  • Target Compound: Loss of Benzyl (91)

    
    
    
    
    
    (Mass:
    
    
    ).
  • Isomer (Morpholine): Loss of Benzyl (91)

    
    
    
    
    
    (Mass:
    
    
    ).
Differentiation Strategy

To resolve this, researchers must utilize Chemical Derivatization or High-Resolution MS/MS looking for "fingerprint" ring fragments.

Table 1: Comparative Fragmentation Data
ParameterN-Phenethyltetrahydrofuran-3-amineN-Phenethylmorpholine
Molecular Ion (EI) m/z 191 (Weak)m/z 191 (Moderate)
Base Peak m/z 100 m/z 100
Diagnostic Fragment 1 m/z 71 (THF Ring Cation)m/z 86 (Morpholine Radical)
Diagnostic Fragment 2 m/z 43/44 (Ring opening)m/z 56 (C3H6N from ring)
Amine Type Secondary (2°) Tertiary (3°)
Acetylation (Ac₂O) Reacts (+42 Da shift) Product m/z 233No Reaction Product m/z 191

Experimental Protocol: Definitive Identification

This protocol ensures the correct identification of the target amine, ruling out tertiary amine isomers.

Materials
  • Solvent: Ethyl Acetate (HPLC Grade).

  • Reagent: Acetic Anhydride (Ac₂O) and Pyridine (1:1 v/v).

  • Instrument: GC-MS (EI mode) or LC-MS/MS.

Workflow
  • Baseline Scan:

    • Inject the underivatized sample.

    • Confirm presence of M+ (191) and Base Peak (100).

    • Note: If m/z 100 is absent, the compound is neither of the primary candidates.

  • Derivatization (Acetylation):

    • Take 50 µL of sample extract.

    • Add 50 µL of Acetic Anhydride/Pyridine mix.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under nitrogen; reconstitute in Ethyl Acetate.

  • Analysis & Interpretation:

    • Scenario A (Target Confirmed):

      • The molecular ion shifts from 191

        
         233 .
        
      • This confirms the presence of an exchangeable proton (Secondary Amine).

    • Scenario B (Isomer Confirmed):

      • The molecular ion remains at 191 .

      • This indicates a Tertiary Amine (no exchangeable proton).

Decision Tree Diagram

DecisionTree Start Unknown Sample (m/z 191, Base 100) Deriv Add Acetic Anhydride (Acetylation) Start->Deriv CheckShift Check Mass Shift Deriv->CheckShift ShiftYes Shift to m/z 233 (M + 42) CheckShift->ShiftYes Reaction Occurred ShiftNo No Shift (m/z 191) CheckShift->ShiftNo No Reaction Result1 CONFIRMED: N-Phenethyltetrahydrofuran-3-amine (Secondary Amine) ShiftYes->Result1 Result2 EXCLUDED: Likely N-Phenethylmorpholine (Tertiary Amine) ShiftNo->Result2

Figure 2: Workflow for differentiating N-phenethyltetrahydrofuran-3-amine from tertiary isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Tetrahydrofuran Derivatives. NIST Standard Reference Data.[1] [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Fentanyl and its analogues - 50 years on. EMCDDA Publications. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. UNODC Guidelines. [Link]

Sources

A Comprehensive Guide to HPLC Method Development for Purity Analysis of Venetoclax (CAS 1375989-93-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Venetoclax (CAS 1375989-93-7). We will move beyond a simple recitation of steps to explore the underlying rationale for each decision, ensuring the final method is not only effective but also scientifically sound and readily validatable. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to establish a specific, sensitive, and accurate method for quantifying impurities in Venetoclax drug substances and products.

Introduction to Venetoclax and the Criticality of Purity Analysis

Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis (programmed cell death). It is approved for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Given its therapeutic application, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to patient safety and drug efficacy.

The manufacturing process and storage of Venetoclax can lead to the formation of related substances, including starting materials, intermediates, by-products, and degradation products. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification and quantification of these impurities. Therefore, a well-developed HPLC method is a cornerstone of quality control in the pharmaceutical industry.

Foundational Knowledge: Physicochemical Properties of Venetoclax

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential.

PropertyValueImplication for HPLC Method Development
Chemical Formula C45H50ClN7O7SHigh molecular weight suggests potential for strong retention on reversed-phase columns. The presence of multiple nitrogen and oxygen atoms indicates multiple sites for hydrogen bonding.
Molecular Weight 868.44 g/mol Influences diffusion rates and may affect peak broadening.
LogP 5.6 (Predicted)A high LogP value indicates that Venetoclax is highly hydrophobic, making reversed-phase HPLC the primary mode of separation.
pKa 3.16 (most acidic), 4.93 (most basic) (Predicted)The presence of ionizable functional groups means that the pH of the mobile phase will be a critical parameter to control peak shape and retention.
UV Absorbance Maxima at ~254 nm and ~310 nmProvides suitable wavelengths for UV detection, with 254 nm often being a good starting point for aromatic compounds.

Data sourced from publicly available chemical databases.

A Strategic Approach to HPLC Method Development

Our strategy is divided into three logical phases: initial screening, method optimization, and forced degradation studies to ensure specificity. This systematic approach maximizes efficiency and increases the likelihood of developing a robust and reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Robustness A Column Selection (C18, C8, Phenyl-Hexyl) B Mobile Phase Screening (ACN vs. MeOH, pH Screening) A->B Evaluate basic retention C Initial Gradient Profile B->C Establish initial separation D Gradient Slope & Time Optimization C->D E Temperature & Flow Rate Adjustment D->E Fine-tune resolution & runtime F Wavelength Optimization E->F Enhance sensitivity G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis G->H Ensure specificity I Method Validation (ICH Q2) H->I Confirm reliability

Caption: A three-phase workflow for systematic HPLC method development.

Phase 1: Initial Screening - Laying the Groundwork

The goal of this phase is to identify a suitable stationary phase and mobile phase combination that provides good initial retention and selectivity for Venetoclax and its potential impurities.

Column Selection

Given the high hydrophobicity of Venetoclax, a reversed-phase column is the logical choice. We will compare three common stationary phases to assess which provides the best overall performance.

  • C18 (L1): The industry workhorse, offering high hydrophobicity and retention. It is an excellent starting point for most small molecules.

  • C8 (L7): Less retentive than C18, which can be advantageous for highly retained compounds, potentially reducing analysis time.

  • Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with the aromatic rings of Venetoclax, which can be beneficial for separating structurally similar impurities.

Mobile Phase Screening

The choice of organic modifier and mobile phase pH is critical for achieving good peak shape and selectivity, especially for ionizable compounds like Venetoclax.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. ACN generally provides lower viscosity and higher elution strength, often leading to sharper peaks and shorter run times.

  • Mobile Phase pH: With predicted pKa values of 3.16 and 4.93, the mobile phase pH will significantly impact the ionization state of Venetoclax. A pH around 2.5-3.0 will ensure that the molecule is protonated and well-behaved on the column. A phosphate or formate buffer is suitable for this pH range.

Experimental Protocol: Initial Screening
  • System: Agilent 1260 Infinity II HPLC or equivalent with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Waters SunFire C8 (4.6 x 150 mm, 3.5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: 254 nm

  • Sample: Venetoclax standard (100 µg/mL in 50:50 ACN:Water)

Comparative Data: Initial Screening
ColumnRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Key Observations
C18 15.21.118,500Good retention and peak shape. Several small impurity peaks are visible.
C8 12.81.216,200Shorter retention time, but with slightly more peak tailing.
Phenyl-Hexyl 14.51.119,800Similar retention to C18, but with improved resolution for two early-eluting impurities.

Phase 2: Method Optimization - Refining the Separation

With a promising column and mobile phase system identified, the next step is to fine-tune the method parameters to achieve optimal resolution, efficiency, and analysis time.

Gradient Optimization

The initial 20-minute gradient can likely be shortened. The goal is to reduce the analysis time while maintaining or improving the resolution of the critical impurity pairs.

GradientOptimization cluster_0 Trade-offs A Steep Gradient (Short Runtime) C Optimized Gradient A->C Improves Resolution B Shallow Gradient (Long Runtime) B->C Reduces Runtime

Caption: Balancing resolution and runtime in gradient optimization.

Temperature and Flow Rate Adjustment
  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, it can also affect selectivity and analyte stability. A study between 30-40 °C is recommended.

  • Flow Rate: Increasing the flow rate will reduce the analysis time but also increase backpressure and may decrease efficiency. The van Deemter equation provides a theoretical basis for understanding the relationship between flow rate and plate height.

Experimental Protocol: Method Optimization
  • System and Column: As selected from Phase 1 (Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Optimized Gradient: 40-75% B over 12 minutes, followed by a 3-minute hold at 95% B and a 3-minute re-equilibration.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 254 nm and 310 nm (to assess for impurities with different chromophores).

Optimized Method Performance
ParameterOptimized ValueRationale
Gradient 40-75% B in 12 minFocused the gradient around the elution time of Venetoclax and its impurities, improving resolution and reducing runtime.
Temperature 35 °CProvided a good balance between efficiency and selectivity, with a slight improvement in peak shape.
Flow Rate 1.2 mL/minReduced the analysis time to under 20 minutes while maintaining good resolution and keeping backpressure within acceptable limits.

Phase 3: Forced Degradation and Specificity

A critical component of a purity method is its ability to separate the main peak from all potential degradation products. Forced degradation studies are essential to demonstrate this specificity, as outlined in ICH guideline Q1A(R2).

Experimental Protocol: Forced Degradation
  • Acid Degradation: 0.1 M HCl at 60 °C for 24 hours.

  • Base Degradation: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photolytic Degradation: ICH-compliant light exposure (solid state and solution).

Following exposure, samples are diluted and injected into the optimized HPLC system. A DAD is crucial for performing peak purity analysis on the Venetoclax peak in each stressed sample to ensure it is not co-eluting with any degradants.

Expected Results and Comparison

The optimized method should be able to resolve all significant degradation products from the Venetoclax peak.

Stress Condition% Degradation (Hypothetical)Key Degradant Peaks (RT, min)Venetoclax Peak Purity
Acid ~8%9.8, 11.2Pass
Base ~15%7.5, 13.1Pass
Oxidative ~12%10.5 (N-oxide)Pass
Thermal <2%Minor peaksPass
Photolytic ~5%8.2Pass

This data demonstrates that the method is specific and stability-indicating, a key requirement for its use in quality control and stability studies.

Final Optimized HPLC Method

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 75% B in 12 minutes, then to 95% B in 0.1 min, hold for 3 min, return to 40% B in 0.1 min, and re-equilibrate for 3 min.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: DAD, 254 nm

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to developing a stability-indicating HPLC method for the purity analysis of Venetoclax. By comparing different stationary phases and optimizing critical chromatographic parameters, we have established a method that is both efficient and robust. The inclusion of forced degradation studies provides confidence in the method's specificity, ensuring it is fit for purpose in a regulated pharmaceutical environment. This methodical approach, grounded in chromatographic theory and regulatory expectations, serves as a reliable template for developing high-quality analytical methods for complex pharmaceutical compounds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: ANDA Submissions — Refuse-to-Receive Standards. [Link]

  • Waters Corporation. HPLC Column Theory. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Structural Elucidation & Comparative FTIR Guide: N-(2-phenylethyl)oxolan-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-phenylethyl)oxolan-3-amine hydrochloride (also known as N-phenethyltetrahydrofuran-3-amine HCl) represents a specific structural class of secondary amine salts often utilized as intermediates in the synthesis of analgesics and heterocyclic pharmaceutical scaffolds.[1][2][3][4][5][6]

This guide provides a theoretical structural elucidation based on fragment analysis. Because direct spectral databases for this specific intermediate are often proprietary, this guide synthesizes data from established pharmacophores (Phenethylamines and Tetrahydrofurans) to provide a high-confidence predictive baseline. It compares this target against its most common structural competitor: N-(2-phenylethyl)piperidin-4-amine (N-phenethyl-4-piperidine) .

Part 1: Structural Breakdown & Predicted Characteristic Peaks

To accurately interpret the FTIR spectrum of this molecule, we must deconstruct it into three distinct vibrational zones.

Zone 1: The Cationic Amine Head (

)

As a hydrochloride salt, the nitrogen is protonated. This dramatically alters the spectrum compared to the free base.

  • Broad Ammonium Band (2400–3000 cm⁻¹): The most dominant feature. A wide, jagged absorption band caused by strong hydrogen bonding of the

    
     ion pair. This often obscures the C-H stretching region.
    
  • Combination Bands (2000–2500 cm⁻¹): A series of weak overtone bands often visible on the shoulder of the ammonium band.

  • N-H Bending (~1580–1620 cm⁻¹): A "scissoring" vibration of the

    
     group.
    
Zone 2: The Oxolane (Tetrahydrofuran) Core

This is the fingerprint discriminator that distinguishes this molecule from piperidine analogs.

  • C-O-C Cyclic Ether Stretch (1060–1150 cm⁻¹): The oxolane ring exhibits a strong, characteristic antisymmetric stretching vibration. Look for a sharp, intense doublet or singlet around 1080–1100 cm⁻¹.

  • Ring Breathing (~900–950 cm⁻¹): Pulsation of the five-membered ring.

Zone 3: The Phenethyl Tail (Monosubstituted Benzene) [1]
  • Aromatic C-H Stretch (>3000 cm⁻¹): Sharp, weak peaks just above 3000 cm⁻¹.

  • Ring Skeletal Vibrations (1450, 1495, 1600 cm⁻¹): The "classic" aromatic doublet/triplet.

  • Out-of-Plane (OOP) Bending (690–710 cm⁻¹ & 730–770 cm⁻¹): Two strong bands indicating a monosubstituted benzene ring.

Part 2: Comparative Analysis (Target vs. Alternative)

Objective: Distinguish the target (Oxolane derivative) from the common opioid precursor (Piperidine derivative).

FeatureTarget Molecule N-(2-phenylethyl)oxolan-3-amine HClAlternative / Analog N-(2-phenylethyl)piperidin-4-amine HClDifferentiation Logic
Core Ring 5-membered Ether (Oxolane)6-membered Amine (Piperidine)Primary Differentiator
Key Peak (1000-1150 cm⁻¹) Strong C-O-C Stretch (~1080–1100 cm⁻¹)Weak/Absent (Only C-C/C-N skeletal vibrations)The presence of a strong ether band confirms the Oxolane ring.
Amine Environment Secondary Amine Salt (

)
Secondary Amine Salt (

)
Both show broad ammonium bands (2400-3000 cm⁻¹); not useful for differentiation.
Fingerprint (800-1000 cm⁻¹) Ring breathing ~900-950 cm⁻¹Ring breathing ~950-1000 cm⁻¹Piperidine ring breathing is typically higher energy due to 6-membered stability.
Aromatic Region Monosubstituted BenzeneMonosubstituted BenzeneIdentical (700/750 cm⁻¹ OOP bends).
Part 3: Experimental Protocol

Context: Hydrochloride salts are frequently hygroscopic . Moisture absorption will create broad O-H bands (3300-3500 cm⁻¹) that confuse the N-H analysis.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Speed
  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Prep: Place ~5 mg of the solid HCl salt directly on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample is dry. If "mushy," dry in a desiccator first.

  • Acquisition: Scan 4000–600 cm⁻¹ at 4 cm⁻¹ resolution.

Method B: KBr Pellet - Recommended for Resolution
  • Ratio: Mix 1-2 mg of sample with 200 mg of dry KBr powder (spectroscopic grade).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Do not over-grind to avoid moisture uptake.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Advantage: KBr pellets often resolve the "Ammonium Combination Bands" (2000-2500 cm⁻¹) better than ATR.

Part 4: Structural Confirmation Logic (Decision Tree)

The following diagram outlines the logical flow for confirming the identity of the molecule using FTIR data.

FTIR_Logic Start Unknown Sample Spectrum Check_Salt Check 2400-3000 cm⁻¹ Broad Band? Start->Check_Salt Is_Salt Amine Salt Confirmed (HCl Form) Check_Salt->Is_Salt Yes Check_Aromatic Check 690-750 cm⁻¹ Two Strong Peaks? Is_Salt->Check_Aromatic Is_Phenethyl Monosubstituted Benzene (Phenethyl Group) Confirmed Check_Aromatic->Is_Phenethyl Yes Check_Ether Check 1060-1100 cm⁻¹ Strong C-O-C Stretch? Is_Phenethyl->Check_Ether Result_Oxolane Target Identified: N-(2-phenylethyl)oxolan-3-amine Check_Ether->Result_Oxolane Yes (Strong Band) Result_Piperidine Alternative Identified: Piperidine Analog Check_Ether->Result_Piperidine No (Weak/Absent)

Caption: Logical workflow for distinguishing the target oxolane derivative from piperidine analogs using key spectral markers.

Part 5: Detailed Peak Assignment Table
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Origin
3020–3080 Weak, SharpC-H Stretch (

)
Aromatic Ring (Phenethyl)
2800–3000 Broad, StrongN-H Stretch / C-H Stretch (

)
Amine Salt (

)
overlap with Alkyl chains
2400–2800 Medium, BroadAmmonium OvertonesHCl Salt Characteristic
1950, 1870, 1800 Very WeakAromatic OvertonesMonosubstituted Benzene Pattern
1600, 1495 Medium, SharpC=C Ring StretchAromatic Ring
1580–1620 MediumN-H BendingSecondary Amine Salt
1450–1470 MediumCH₂ ScissoringAlkyl Chains (Ethyl + Ring)
1060–1100 Strong C-O-C Antisymmetric Stretch Oxolane (THF) Ring (Critical Identifier)
740–750 StrongC-H Out-of-Plane BendMonosubstituted Benzene (5 adjacent H)
690–710 StrongRing DeformationMonosubstituted Benzene
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Standard text for Amine Salt and Ether assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of Phenethylamine Hydrochloride. National Institute of Standards and Technology.[3] Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Tetrahydrofuran. National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.

Sources

Safety Operating Guide

Navigating the Uncharted: A Practical Guide to Safely Handling N-(2-phenylethyl)oxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we are often at the forefront of innovation, working with novel chemical entities. N-(2-phenylethyl)oxolan-3-amine hydrochloride is one such compound, and while it holds potential, its handling requires a protocol built on a foundation of rigorous safety and scientific prudence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Core Principles of Safe Handling

The safe handling of any chemical, especially a novel one, rests on a hierarchy of controls. This begins with eliminating the hazard where possible, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE). This guide focuses on the latter two, providing actionable steps for laboratory personnel.

A foundational aspect of amine safety is a thorough risk assessment for every procedure.[5][6] This involves identifying potential exposure points, the scale of the operation, and the potential for spills or aerosolization.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical when engineering controls cannot completely eliminate exposure risk. For this compound, the following PPE is mandatory.

1. Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes and aerosols.[7][8] If there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions, a full-face shield should be worn in addition to goggles.[9]

2. Skin Protection:

  • Gloves: Given that similar compounds cause skin irritation, chemically resistant gloves are essential[1][2][4][10]. Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility charts for resistance to amines and acidic conditions. For prolonged handling or in the case of a spill, heavier-duty gloves or double-gloving is recommended[8]. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal[11].

  • Lab Coat/Coveralls: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes or spills, consider chemical-resistant coveralls[8]. All protective clothing should be removed before leaving the laboratory.

3. Respiratory Protection: Given that related compounds may cause respiratory irritation, handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles[2][3][4][6][7]. If a fume hood is not available, or if there is a risk of generating aerosols from solutions, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[12].

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash GogglesChemically Resistant Gloves (Nitrile or similar)Laboratory CoatChemical Fume Hood or NIOSH-approved respirator
Preparing Solutions Chemical Splash Goggles & Face ShieldChemically Resistant GlovesLaboratory CoatChemical Fume Hood
Transferring Solutions Chemical Splash Goggles & Face ShieldChemically Resistant GlovesLaboratory CoatWell-ventilated area; fume hood if aerosolization is possible
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-duty, Chemically Resistant GlovesChemical-resistant Apron or CoverallsNIOSH-approved respirator with appropriate cartridges

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.

Standard Operating Procedure for Handling
  • Preparation: Before beginning work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible. Ensure an eyewash station and safety shower are nearby[7].

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood to prevent inhalation of fine particles. Use a disposable weighing dish to minimize contamination of balances.

  • Solution Preparation: Add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions, especially when dissolving in protic solvents.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][10].

  • Hygiene: Do not eat, drink, or smoke in the laboratory[2][13]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[10][11][13].

Spill Management Protocol

In the event of a spill, remaining calm and following a pre-determined plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills , gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust. Carefully sweep the material into a designated waste container[7].

    • For liquid spills , cover with an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable decontaminating agent and wipe it down.

  • Waste Disposal: All contaminated materials, including absorbent, gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed[13].

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures[2][3][5].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Selection for this compound start Start: Assess Task weighing Weighing solid? start->weighing solution_prep Preparing solution? start->solution_prep spill Spill cleanup? start->spill fume_hood Work in Fume Hood weighing->fume_hood Yes face_shield Add Face Shield solution_prep->face_shield Yes spill_ppe Full PPE: Goggles, Face Shield, Heavy-duty Gloves, Respirator, Coveralls spill->spill_ppe Yes goggles_gloves_coat Goggles, Nitrile Gloves, Lab Coat fume_hood->goggles_gloves_coat face_shield->fume_hood

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)oxolan-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)oxolan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.